molecular formula C10H9NO B090784 2-Methylquinoline N-oxide CAS No. 1076-28-4

2-Methylquinoline N-oxide

Cat. No.: B090784
CAS No.: 1076-28-4
M. Wt: 159.18 g/mol
InChI Key: FZJUONUBFWNHNU-UHFFFAOYSA-N
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Description

2-Methylquinoline N-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJUONUBFWNHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148110
Record name Quinaldine, 1-oxide (8CI)
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1076-28-4
Record name Quinaldine, 1-oxide
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Record name Quinaldine N-oxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaldine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinaldine, 1-oxide (8CI)
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Record name 2-Methylquinoline 1-oxide
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methylquinoline N-oxide: A Comprehensive Technical Guide to its Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China – December 24, 2025 – 2-Methylquinoline N-oxide, a heterocyclic compound with significant potential in pharmaceutical and materials science, is the subject of this in-depth technical guide. This document provides a detailed overview of the core basic properties of this compound, including its physicochemical characteristics, and explores its potential biological significance. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its unique properties also make it a candidate for use in materials science.[1]

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Melting Point 67 °C[1]
Appearance White to orange to green powder to crystal[1]

Table 1: Physicochemical Properties of this compound

pKa
Solubility

The solubility of a compound is a crucial factor in its formulation and delivery. Qualitative information suggests that the unoxidized form, 2-methylquinoline, is slightly soluble in water and soluble in organic solvents like chloroform and diethyl ether.[3][4] For this compound, it is anticipated to have moderate to good solubility in polar protic solvents like ethanol and high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[5]

SolventSolubility
Water Slightly soluble (predicted)
Ethanol Moderate to good (predicted)[5]
DMSO High (predicted)[5]

Table 2: Predicted Solubility of this compound

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the basic properties of this compound.

Determination of pKa (Spectrophotometric Method)

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes with its ionization state.

Workflow for Spectrophotometric pKa Determination

prep Prepare Stock Solution in Methanol/Water mix Mix Stock with Buffers in 96-well plate prep->mix buffers Prepare Buffer Solutions (pH range 2-12) buffers->mix measure Measure UV-Vis Spectra at each pH mix->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa from Sigmoidal Curve Fit plot->pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a methanol/water mixture.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions.

  • Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum of each well over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength that shows the largest change upon ionization against the pH of the buffer. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Workflow for Shake-Flask Solubility Determination

add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate separate Separate Solid/Liquid (Centrifugation/Filtration) equilibrate->separate quantify Quantify Concentration of Solute in Supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.

  • Calculation: The solubility is then calculated from the measured concentration.

Biological Activity and Signaling Pathways

Quinoline N-oxides have garnered significant interest for their diverse biological activities, including potential anticancer properties.[8] While research on this compound is ongoing, related quinoline derivatives have been shown to exert their effects by modulating key cellular signaling pathways.

One of the most critical pathways in cancer biology is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, survival, and metabolism.[5][7] Dysregulation of this pathway is a common feature in many cancers.[5] Some novel quinoline-based compounds have been identified as potent inhibitors of this pathway, suggesting a potential mechanism of action for this compound.[6]

Proposed Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline N-Oxides

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor 2-Methylquinoline N-oxide (Proposed) Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition.

This guide provides a foundational understanding of the basic properties of this compound. Further experimental validation of the predicted properties and detailed investigation into its biological mechanisms are crucial for unlocking its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Methylquinoline N-oxide (CAS 1076-28-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as an anticancer agent. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented. Furthermore, this document elucidates its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1076-28-4
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Melting Point 67-69 °C
Boiling Point 315 °C at 760 mmHg
Appearance White to orange to green powder to crystal.[1]
Purity ≥98% (GC)
InChI Key FZJUONUBFWNHNU-UHFFFAOYSA-N
SMILES Cc1cc2ccccc2--INVALID-LINK--c1

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of 2-methylquinoline. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Experimental Protocol: N-oxidation using m-CPBA

This protocol outlines a general procedure for the synthesis of this compound from 2-methylquinoline using m-CPBA.

Materials:

  • 2-Methylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol mixture (as eluent)

Procedure:

  • Dissolve 2-methylquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Slowly add the m-CPBA solution to the 2-methylquinoline solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient as the eluent to afford pure this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Methylquinoline 2-Methylquinoline Dissolution Dissolution 2-Methylquinoline->Dissolution m-CPBA m-CPBA m-CPBA->Dissolution DCM DCM DCM->Dissolution N-Oxidation N-Oxidation Dissolution->N-Oxidation Mixing at RT Quenching Quenching N-Oxidation->Quenching Reaction Completion (TLC) Extraction Extraction Quenching->Extraction Neutralization Drying Drying Extraction->Drying Phase Separation Chromatography Chromatography Drying->Chromatography Crude Product Pure this compound Pure this compound Chromatography->Pure this compound

Synthesis workflow for this compound.

Spectral Data for Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

Technique Observed Data/Characteristic Features
¹H NMR (CDCl₃)Characteristic signals for the aromatic protons of the quinoline ring are expected between δ 7.0 and 8.5 ppm. The methyl group protons typically appear as a singlet around δ 2.5-3.0 ppm. The N-oxide group causes a downfield shift of the protons on the pyridine ring compared to the parent 2-methylquinoline. For instance, in related quinoline N-oxides, the proton at the C8 position is often shifted downfield. For 8-methylquinoline N-oxide, the ¹H NMR spectrum in CDCl₃ shows peaks at δ 8.32 (dd, J = 6.0, 0.6 Hz, 1H), 7.56 (td, J = 7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J = 8.4, 6.1 Hz, 1H), and 3.12 (s, 3H)[2].
¹³C NMR (CDCl₃)The spectrum will show ten distinct carbon signals. The methyl carbon signal is expected around δ 18-25 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbons of the pyridine ring, particularly those adjacent to the N-oxide group, will be deshielded. For example, the ¹³C NMR spectrum of 8-methylquinoline N-oxide in CDCl₃ displays signals at δ 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, and 24.7 ppm[2].
Mass Spectrometry The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 159. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, resulting in a significant (M-16)⁺ peak at m/z = 143, corresponding to the 2-methylquinoline radical cation.[3] This (P-16)⁺ ion is a key diagnostic feature in the mass spectra of aromatic N-oxides.[3]

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant interest for their potent biological activities, particularly their anticancer properties.[4]

Anticancer Activity

Substituted quinoline N-oxides have demonstrated significant cytotoxicity against a range of cancer cell lines.[4] Their anticancer potential is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound/Derivative Cancer Cell Line IC₅₀ (µM)
Isoquinolinequinone N-Oxide (Isomer 1)NCI-H460 (Lung)0.35
Isoquinolinequinone N-Oxide (Isomer 2)NCI-H460 (Lung)0.75
2-Morpholino-4-anilinoquinoline (3d)HepG2 (Liver)8.50
2-Morpholino-4-anilinoquinoline (3c)HepG2 (Liver)11.42
Quinoline-based EGFR/HER-2 Inhibitor (5a)MCF-7 (Breast)0.023

Note: The IC₅₀ values presented are for related quinoline N-oxide derivatives and highlight the potential of this class of compounds. Specific IC₅₀ values for this compound may vary.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism underlying the anticancer activity of quinoline N-oxides is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition p70S6K p70S6K mTORC1->p70S6K Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

By inhibiting key kinases such as PI3K and mTOR within this pathway, quinoline derivatives disrupt downstream signaling, leading to the suppression of cell survival and proliferation and the induction of apoptosis in cancer cells.[6]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Cytotoxicity Screening

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Assay MTT Assay Compound Treatment->MTT Assay 48-72h Incubation Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway make it an attractive scaffold for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists working in this field. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline N-oxide from 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylquinoline N-oxide from 2-methylquinoline, a key transformation in the development of novel therapeutics and functional materials. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical pathways and workflows.

Introduction

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic compound that serves as a versatile precursor in organic synthesis. The N-oxidation of 2-methylquinoline to this compound is a critical step in the functionalization of the quinoline ring system. The introduction of the N-oxide moiety alters the electronic properties of the molecule, enhancing its reactivity and biological activity. This modification is pivotal in the synthesis of various pharmaceutical agents and specialized chemicals. This guide focuses on two primary oxidative methods: the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and the application of hydrogen peroxide in an acidic medium.

Synthetic Methodologies and Quantitative Data

The conversion of 2-methylquinoline to its N-oxide is typically achieved through electrophilic oxidation, where the lone pair of electrons on the nitrogen atom attacks the oxidant. The choice of oxidizing agent and reaction conditions can significantly influence the reaction's efficiency and yield. Below, we present a comparative summary of the two most common methods.

ParameterMethod A: Hydrogen Peroxide/Acetic AcidMethod B: m-Chloroperoxybenzoic Acid (m-CPBA)
Oxidizing Agent Peracetic acid (formed in situ)m-Chloroperoxybenzoic acid
Solvent Glacial Acetic AcidChloroform or 1,2-dichloroethane
Reagent Equivalents Excess H₂O₂~2.5 equivalents
Temperature 60-70°CRoom Temperature to Reflux
Reaction Time 8-12 hours4-48 hours
Reported Yield ~91% (analogous for 2-methylpyridine)[1]82%[2]
Work-up Neutralization, ExtractionAqueous wash, Extraction

Experimental Protocols

Method A: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a procedure for the N-oxidation of 2-methylpyridine and is expected to yield high conversion for 2-methylquinoline.[1]

Materials:

  • 2-Methylquinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃) solution (15%)

  • Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylquinoline (1.0 eq), and glacial acetic acid.

  • To this mixture, slowly add 30% hydrogen peroxide (initial charge, e.g., 1.5 eq).

  • Heat the reaction mixture to 70°C and maintain for 3-4 hours.

  • After the initial reaction period, add a second portion of 30% hydrogen peroxide (e.g., 0.8 eq) and continue the reaction for an additional 6-8 hours at 70°C.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a 15% aqueous sodium carbonate solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by crystallization.

Method B: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method for the N-oxidation of quinolines using a commercially available peroxy acid.[3]

Materials:

  • 2-Methylquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Chloroform (CHCl₃) or 1,2-dichloroethane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-methylquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-chloroperoxybenzoic acid (2.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or reflux for 4-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Visualizations

Reaction Scheme

Caption: General reaction for the N-oxidation of 2-methylquinoline.

Experimental Workflow```dot

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2-Methylquinoline and Solvent add_oxidant Add Oxidizing Agent (H₂O₂/AcOH or m-CPBA) start->add_oxidant react Heat and Stir (Monitor by TLC) add_oxidant->react cool Cool to Room Temperature react->cool neutralize Neutralize/Wash (Base) cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation or Chromatography) evaporate->purify

Caption: Simplified mechanism of N-oxidation with a peroxy acid.

Conclusion

The synthesis of this compound is a fundamental transformation that opens avenues for the development of complex heterocyclic molecules. Both the hydrogen peroxide/acetic acid and the m-CPBA methods offer effective routes to the desired product. The choice between these methods may depend on factors such as reagent availability, cost, and the scale of the reaction. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to successfully and efficiently perform this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the specific experimental setup and desired product specifications.

References

An In-depth Technical Guide to 2-Methylquinoline N-oxide: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoline N-oxide, a heterocyclic N-oxide, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its biological activities, particularly its role as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Formula

This compound, with the CAS Number 1076-28-4, is an aromatic heterocyclic compound. The addition of an N-oxide functional group to the quinoline scaffold significantly alters its electronic properties, enhancing its biological efficacy and providing a reactive site for further functionalization.

Chemical Formula: C₁₀H₉NO[1]

Molecular Weight: 159.19 g/mol [1]

The molecular structure consists of a quinoline ring system where the nitrogen atom at position 1 is oxidized, and a methyl group is substituted at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1076-28-4[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 75-78 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in methanol, ethanol, and chloroform

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Representative data is summarized in the following tables.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: Representative ¹H NMR Data for Methylated Quinoline N-oxides in CDCl₃

Chemical Shift (δ, ppm)MultiplicityAssignment
8.50 - 8.30dH8
7.80 - 7.60mH4, H5, H7
7.50 - 7.30mH3, H6
2.60 - 2.50s2-CH₃

Table 3: Representative ¹³C NMR Data for Methylated Quinoline N-oxides in CDCl₃

Chemical Shift (δ, ppm)Assignment
148.0 - 146.0C2
140.0 - 138.0C8a
130.0 - 128.0C4, C5, C7
128.0 - 125.0C3, C6, C4a
120.0 - 118.0C8
20.0 - 18.02-CH₃
FTIR Spectroscopy

The FTIR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)Vibration Mode
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (methyl)
1620 - 1580C=C stretch (aromatic ring)
1350 - 1250N-O stretch
800 - 700C-H out-of-plane bend (aromatic)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueFragment Ion
159[M]⁺ (Molecular Ion)
143[M-O]⁺
142[M-OH]⁺
115[M-O-CO]⁺ or [M-O-HCN-H]⁺

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of quinoline N-oxides involves the oxidation of the corresponding quinoline derivative.

Materials:

  • 2-Methylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methylquinoline (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • To this solution, add m-CPBA (1.2 mmol) portion-wise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Methylquinoline 2-Methylquinoline Reaction Mixture Reaction Mixture 2-Methylquinoline->Reaction Mixture m-CPBA m-CPBA m-CPBA->Reaction Mixture DCM DCM DCM->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: General workflow for the synthesis of this compound.

Characterization Methods

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy:

  • FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique or as a thin film on a NaCl plate.

Mass Spectrometry:

  • Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Biological Activity and Signaling Pathways

Quinoline N-oxides have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties. The introduction of the N-oxide group often enhances the therapeutic potential of the quinoline scaffold.

Anticancer Activity

This compound and related compounds have demonstrated cytotoxic activity against various cancer cell lines. A prominent mechanism of their anticancer action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

G Inhibition of PI3K/Akt/mTOR Pathway by this compound Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibits

Caption: Proposed mechanism of anticancer activity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic data. The outlined experimental protocols for its synthesis and characterization, along with the elucidation of its role in inhibiting the PI3K/Akt/mTOR signaling pathway, offer a solid foundation for further research and development of novel therapeutic agents based on this promising scaffold.

References

Spectroscopic Profile of 2-Methylquinoline N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylquinoline N-oxide (also known as quinaldine N-oxide), a heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research and development.

Introduction

This compound is a derivative of quinoline, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The introduction of an N-oxide functional group significantly alters the electronic properties and reactivity of the quinoline ring system, making it a valuable intermediate in organic synthesis. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and quality control of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. Due to the limited availability of directly published, comprehensive datasets for this specific molecule, data from closely related analogs and the parent compound, 2-methylquinoline, are provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, which tends to deshield the protons and carbons of the heterocyclic ring.

Table 1: ¹H NMR Spectroscopic Data of this compound and Related Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃A definitive peak list is not readily available in published literature. However, analysis of reaction mixtures suggests the presence of characteristic aromatic and methyl signals.
7-Methylquinoline N-oxide[1]CDCl₃8.55–8.52 (m, 2H), 7.74 (d, J = 8.4 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.45 (dt, J = 8.9, 2.7 Hz, 1H), 7.22 (dd, J = 8.4, 6.1 Hz, 1H), 2.57 (s, 3H)
8-Methylquinoline N-oxide[1]CDCl₃8.32 (dd, J = 6.0, 0.6 Hz, 1H), 7.56 (td, J = 7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J = 8.4, 6.1 Hz, 1H), 3.12 (s, 3H)
2-Methylquinoline (Quinaldine)[2]CDCl₃8.03 (A), 7.759 (B), 7.677 (C), 7.475 (D), 7.271 (E), 2.745 (F)

Table 2: ¹³C NMR Spectroscopic Data of this compound and Related Compounds

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃Explicit experimental data is not readily available.
7-Methylquinoline N-oxide[1]CDCl₃141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0
8-Methylquinoline N-oxide[1]CDCl₃141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as a prominent N-O stretching band, which is a hallmark of N-oxides.

Table 3: Key IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Notes
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methyl)2980 - 2850
Aromatic C=C Stretch1600 - 1450Multiple bands expected.
N-O Stretch1300 - 1200A strong, characteristic band for N-oxides.
C-H Bending (out-of-plane)900 - 675Provides information on the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) is expected at m/z 159, corresponding to the molecular formula C₁₀H₉NO. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]⁺).

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zFragmentDescription
159[C₁₀H₉NO]⁺Molecular Ion (M⁺)
143[C₁₀H₉N]⁺Loss of Oxygen ([M-16]⁺), corresponding to 2-methylquinoline.
142[C₁₀H₈N]⁺Loss of a hydrogen atom from the [M-16]⁺ fragment.
115[C₉H₇]⁺Loss of HCN from the [M-16]⁺ fragment.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of quinoline N-oxides is the oxidation of the corresponding quinoline.[1]

  • Dissolution : Dissolve 2-methylquinoline (1 equivalent) in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

  • Oxidation : Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH₂Cl₂ dropwise to the stirred solution of 2-methylquinoline at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use the residual solvent peak as an internal reference.

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation : Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization : Subject the sample to electron ionization (EI) at a standard energy (e.g., 70 eV).

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

References

Technical Guide: Physical and Chemical Properties of 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. As a derivative of quinoline, the introduction of an N-oxide functional group modifies the electronic properties of the ring system, enhancing its biological activity and providing a handle for further chemical modifications.[1] This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, particularly anti-cancer agents, and agrochemicals.[1]

Its utility also extends to materials science, where it can be incorporated into polymers to improve thermal stability and mechanical properties.[1] In the realm of analytical chemistry, this compound is employed as a reagent for the detection and quantification of metal ions.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows to support research and development activities.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 1076-28-4[2]
Molecular Formula C₁₀H₉NO[2]
Molecular Weight 159.19 g/mol [2]
Appearance White to orange to green powder to crystal[2]
Melting Point 67 °C[2]
Boiling Point 315 °C at 760 mmHg[2]
Density 1.1 g/cm³[2]
Flash Point 144.3 °C[2]
Purity ≥ 98% (by GC)[2]
Solubility Predicted to have good solubility in polar organic solvents like DMSO, DMF, methanol, and ethanol. Low solubility expected in nonpolar solvents such as hexane.[3]
Storage Conditions Store at 2 - 8 °C[2]

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral features.

Spectroscopy TypeCharacteristic FeaturesReference(s)
¹H NMR (Predicted, in CDCl₃) Aromatic protons (m, ~7.0-8.8 ppm), Methyl protons (s, ~2.5 ppm). The chemical shifts of aromatic protons are expected to be downfield compared to the parent 2-methylquinoline due to the deshielding effect of the N-oxide group.[2][4]
¹³C NMR (Predicted, in CDCl₃) Aromatic carbons (~119-142 ppm), Methyl carbon (~17-18 ppm). The carbons of the pyridine ring, especially those alpha and gamma to the nitrogen, will show significant shifts upon N-oxidation.[2][4]
FT-IR (Predicted, KBr Pellet, cm⁻¹) Aromatic C-H stretch (~3000-3100), Methyl C-H stretch (~2850-2960), C=C and C=N ring stretching (~1400-1600), N-O stretching vibration (~1200-1300), C-H out-of-plane bending (~750-850).[1][5]
Mass Spec (MS) M⁺ : 159.19. A characteristic fragmentation is the loss of an oxygen atom, resulting in a significant [M-16]⁺ peak at m/z 143, corresponding to the parent 2-methylquinoline. This "deoxygenation" is a diagnostic marker for N-oxides.[6][7]

Experimental Protocols

Synthesis of this compound via m-CPBA Oxidation

This protocol describes a general method for the N-oxidation of 2-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.

Materials:

  • 2-Methylquinoline (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 - 1.5 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl Acetate/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in dichloromethane.

  • Addition of Oxidant: Cool the solution in an ice bath (0 °C). Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, cool the mixture again in an ice bath and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using an eluent system such as ethyl acetate/methanol, to afford pure this compound.[2]

Characterization of this compound

This protocol outlines the standard analytical workflow to confirm the identity and purity of the synthesized product.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

  • Melting Point Apparatus

Procedure:

  • Melting Point Determination: Measure the melting point of the purified solid. A sharp melting point close to the literature value (67 °C) is indicative of high purity.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving a small amount of the product in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR Analysis: Confirm the presence of the methyl group singlet and the aromatic proton signals. Integrate the signals to confirm the proton ratio.

    • ¹³C NMR Analysis: Confirm the presence of the correct number of carbon signals, including one methyl carbon and nine aromatic/heteroaromatic carbons.

  • FT-IR Spectroscopy:

    • Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).

    • Identify the characteristic absorption bands, paying special attention to the N-O stretch, which is a key indicator of successful N-oxidation.

  • Mass Spectrometry:

    • Obtain a mass spectrum of the sample.

    • Identify the molecular ion peak (M⁺) at m/z ≈ 159.

    • Crucially, look for the prominent [M-16]⁺ fragment at m/z ≈ 143, which confirms the N-oxide structure.[7]

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental workflows discussed in this guide.

Synthesis_Pathway reactant1 2-Methylquinoline product1 This compound reactant1->product1 DCM, 0°C to rt reactant2 m-CPBA product2 m-Chlorobenzoic Acid reactant2->product2

Caption: Synthesis pathway for this compound.

Experimental_Workflow Synthesis Synthesis: N-Oxidation of 2-Methylquinoline Workup Aqueous Workup (NaHCO₃ Wash) Synthesis->Workup Extraction Solvent Extraction (DCM) Workup->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Full Characterization (NMR, MS, IR, MP) Purification->Characterization

Caption: Experimental workflow for synthesis and characterization.

References

2-Methylquinoline N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Heterocyclic N-oxide

Abstract

2-Methylquinoline N-oxide, a heterocyclic N-oxide derivative of quinaldine, has emerged as a compound of significant interest in medicinal chemistry and materials science. Its versatile chemical nature, stemming from the presence of the N-oxide functional group and the methyl-substituted quinoline scaffold, imparts a range of biological activities and makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectral characterization, and its role as a potential therapeutic agent, with a focus on its anticancer and antimicrobial activities. Experimental protocols for its synthesis and for key biological assays are provided, along with a discussion of its potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Introduction

Heterocyclic N-oxides are a class of compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties. The introduction of an N-oxide moiety to a heterocyclic scaffold can significantly alter its electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound is a prominent member of this class, serving as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its demonstrated biological activities, including potential anticancer and antimicrobial effects, have made it a focal point for further investigation and development.[2][3]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application and further development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1076-28-4[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to orange to green powder to crystal[1]
Melting Point 67 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C[1]
Spectral Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum of a methylated quinoline N-oxide is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-withdrawing N-oxide group. A distinct singlet for the methyl group protons would also be present. For example, the ¹H NMR spectrum of 7-Methylquinoline N-oxide in CDCl₃ shows aromatic protons in the range of δ 7.22-8.55 ppm and a singlet for the methyl group at δ 2.57 ppm.[2] Similarly, 8-Methylquinoline N-oxide displays aromatic protons between δ 7.10-8.32 ppm and a methyl singlet at δ 3.12 ppm.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The carbons of the quinoline ring will appear in the aromatic region, with their chemical shifts affected by the N-oxide and methyl substituents. For instance, the ¹³C NMR spectrum of 7-Methylquinoline N-oxide in CDCl₃ shows aromatic carbons in the range of δ 118.6-141.7 ppm and the methyl carbon at δ 22.0 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum of quinoline N-oxides is characterized by a strong N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region. This band is sensitive to the electronic effects of substituents on the quinoline ring and can shift upon hydrogen bonding.[4]

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).[3] The fragmentation of the quinoline ring would also contribute to the overall mass spectrum.[5]

Synthesis of this compound

This compound is typically synthesized by the oxidation of 2-methylquinoline (quinaldine). Several oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.

General Synthetic Workflow

The synthesis involves the direct oxidation of the nitrogen atom in the quinoline ring.

G Start 2-Methylquinoline Reaction Oxidation Reaction Start->Reaction Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from a general procedure for the synthesis of quinoline N-oxides.[2]

Materials:

  • 2-Methylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Methanol mixture)

Procedure:

  • Dissolve 2-methylquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.

  • Slowly add the m-CPBA solution to the stirred solution of 2-methylquinoline at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, add saturated NaHCO₃ solution to the reaction mixture to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in methanol) to afford pure this compound.

Biological Activities and Therapeutic Potential

Substituted quinoline N-oxides have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Quinoline N-oxide derivatives have shown significant cytotoxic effects against various cancer cell lines.[3][6] The anticancer mechanism is often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2] While specific IC₅₀ values for this compound are not widely reported in publicly available literature, data from structurally related methylated quinoline N-oxides suggest that the position of the methyl group can significantly influence anticancer potency.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculum of the test microorganism standardized to a specific concentration

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A growing body of evidence suggests that the anticancer effects of many quinoline derivatives are mediated through the inhibition of critical cell signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[3][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis Inhibitor 2-Methylquinoline N-oxide (Proposed) Inhibitor->PI3K Inhibits (Proposed) Inhibitor->Akt Inhibits (Proposed) Inhibitor->mTORC1 Inhibits (Proposed) Inhibitor->Apoptosis Induces

Proposed mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR pathway.

While direct evidence for the inhibition of the PI3K/Akt/mTOR pathway by this compound is still emerging, studies on structurally similar quinoline N-oxides have demonstrated their ability to suppress the phosphorylation of key proteins in this cascade, such as Akt and mTOR.[3][6] This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells. Further investigation using techniques like Western blotting to probe the phosphorylation status of Akt, mTOR, and their downstream effectors in the presence of this compound would be necessary to definitively elucidate its mechanism of action.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and beyond. Its straightforward synthesis, coupled with its intriguing, albeit not yet fully quantified, biological activities, makes it an attractive scaffold for the development of novel therapeutic agents. The data on related compounds strongly suggest that this compound likely possesses anticancer and antimicrobial properties, possibly mediated through the inhibition of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and a summary of the current understanding of this promising molecule. Further in-depth studies are warranted to fully characterize its biological activity profile and to elucidate its precise mechanisms of action, which will be crucial for its potential translation into clinical applications.

References

The Biological Insurrection: A Technical Guide to the Activity of Methylated Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological activities of methylated quinoline N-oxides. This in-depth whitepaper details the anticancer and antimicrobial properties of these potent compounds, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The strategic addition of a methyl group to the quinoline N-oxide core can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties, making it a key area of investigation for novel therapeutic agents.[1]

Anticancer Activity: A Targeted Approach

Methylated quinoline N-oxides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The position of the methyl group on the quinoline N-oxide ring is a critical determinant of this anticancer activity.[1]

Structure-Activity Relationship:

  • C-2 Methylation: While substitution at the C-2 position in some related quinolone compounds can lead to a loss of activity, in quinoline N-oxides, it can be tolerated or even beneficial depending on the overall molecular structure.[1]

  • C-8 Methylation: Research has indicated that C-8 methylation can significantly impact anticancer effects.[1]

  • Other Positions: Methylation at other positions, such as C-4, has also been explored, with 4-methylquinoline showing tumor-initiating activity.[1]

The anticancer mechanisms of methylated quinoline N-oxides are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1] One of the prominent targets is the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[2][3] Inhibition of this pathway by quinoline derivatives can disrupt downstream signaling and lead to cancer cell death.[3] Furthermore, some quinoline N-oxides can induce the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline N-oxide derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Hepatocellular Carcinoma)3.3 µg/mL[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116 (Colon Carcinoma)23 µg/mL[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (Breast Cancer)3.1 µg/mL[5]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549 (Lung Cancer)9.96 µg/mL[5]
Novel Quinoline Compound 2a HeLa (Cervical Cancer)0.14[6]
Novel Quinoline Compound 2a HCT116 (Colon Cancer)<1[6]
Novel Quinoline Compound 2b MCF-7 (Breast Cancer)0.3[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

anticancer_mechanisms cluster_compound Methylated Quinoline N-Oxide cluster_cellular_effects Cellular Mechanisms cluster_outcomes Cellular Outcomes mqno Methylated Quinoline N-Oxide ros Reactive Oxygen Species (ROS) Production mqno->ros pi3k PI3K/Akt/mTOR Pathway Inhibition mqno->pi3k dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis Induction pi3k->apoptosis cell_cycle_arrest Cell Cycle Arrest pi3k->cell_cycle_arrest dna_damage->apoptosis

Proposed anticancer mechanisms of methylated quinoline N-oxides.

Antimicrobial Activity: A Broad Spectrum of Action

Methylated quinoline N-oxides have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The position of the methyl group significantly influences the antimicrobial spectrum and potency.

Structure-Activity Relationship:

  • Impact of Methyl Group Position: For instance, a methyl group at the C-8 position of a quinoline-based hybrid has been shown to confer a significant increase in antifungal potency compared to a methyl group at the C-6 position.[1]

  • Comparison with Non-Methylated Analogs: In some cases, methylation can enhance antimicrobial activity. For example, a methylated lupine 11S globulin derivative exhibited lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to its non-methylated counterpart.[7]

The antimicrobial mechanism of action is thought to involve the inhibition of essential cellular processes in bacteria and fungi. For some quinoxaline 1,4-di-N-oxides, a related class of compounds, the antibacterial mechanism involves the generation of ROS, which cause oxidative damage to the bacterial cells.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives and related compounds against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Methylated lupine 11S globulin (M11S)Listeria monocytogenes0.025[7]
Methylated lupine 11S globulin (M11S)Gram-positive bacteria (average)0.025[7]
Methylated lupine 11S globulin (M11S)Gram-negative bacteria (average)0.100[7]
Quinoline-based hydroxyimidazolium hybrid 7b (6-Me)Staphylococcus aureus2[8]
Quinoline-based hydroxyimidazolium hybrid 7c (8-Me)Cryptococcus neoformans15.6[8]
Quinoline-based hydroxyimidazolium hybrid 7a (6-Methoxy)Mycobacterium tuberculosis H37Rv20[8]
Quinoline-based hydroxyimidazolium hybrid 7b (6-Me)Mycobacterium tuberculosis H37Rv10[8]

Note: MIC values can vary depending on the specific strain and testing methodology.

antimicrobial_workflow start Start: Synthesized Methylated Quinoline N-Oxide Compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Compound start->serial_dilution inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End: Antimicrobial Activity Profile determine_mic->end

General workflow for antimicrobial screening of synthesized compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of common methodologies used in the evaluation of quinoline N-oxides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the methylated quinoline N-oxide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9] The plate is then shaken on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard.[10]

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[1]

  • Inoculation: Each well is inoculated with the microbial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1][12]

pi3k_pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation mqno Methylated Quinoline N-Oxide mqno->inhibition inhibition->pi3k inhibition->mtor

Inhibition of the PI3K/Akt/mTOR signaling pathway by methylated quinoline N-oxides.

References

2-Methylquinoline N-oxide: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound that has emerged as a pivotal intermediate in organic synthesis. Its unique electronic properties and reactivity profile make it a valuable precursor for the construction of a diverse array of functionalized quinoline derivatives, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1076-28-4[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to orange to green powder/crystal[1]
Melting Point 67 °C[1]
Purity ≥ 98% (GC)[1]

Table 2: Spectroscopic Data of 2-Methylquinoline and Related N-oxides

CompoundTypeDataReference
2-Methylquinoline ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.03 (d, J=8.4 Hz, 1H), 7.76 (d, J=8.1 Hz, 1H), 7.68 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.48 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.75 (s, 3H)[2]
Quinoline N-oxide ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.72 (d, J=8.8 Hz, 1H), 8.52 (dd, J=6.0, 0.6 Hz, 1H), 7.85 (d, J=8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J=8.5, 6.2 Hz, 1H)
Quinoline N-oxide ¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7
7-Methylquinoline N-oxide ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.55–8.52 (m, 2H), 7.74 (d, J=8.4 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.45 (dt, J=8.9, 2.7 Hz, 1H), 7.22 (dd, J=8.4, 6.1 Hz, 1H), 2.57 (s, 3H)
7-Methylquinoline N-oxide ¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0
8-Methylquinoline N-oxide ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.32 (dd, J=6.0, 0.6 Hz, 1H), 7.56 (td, J=7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J=8.4, 6.1 Hz, 1H), 3.12 (s, 3H)
8-Methylquinoline N-oxide ¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the direct oxidation of 2-methylquinoline. A general and reliable protocol involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

G start 2-Methylquinoline product This compound start->product Oxidation reagent m-CPBA, CH2Cl2, 25 °C, 2 h

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-methylquinoline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 eq.) portion-wise at room temperature (25 °C).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Synthetic Transformations of this compound

The N-oxide functionality in this compound activates the quinoline ring, enabling a variety of synthetic transformations that are otherwise difficult to achieve with the parent heterocycle. This section details some of the most important reactions, providing experimental protocols and mechanistic diagrams.

Boekelheide Rearrangement

The Boekelheide reaction is a rearrangement of α-picoline N-oxides to hydroxymethylpyridines and their derivatives.[3] This reaction is a powerful tool for the functionalization of the methyl group at the C2 position of this compound. The reaction is typically carried out using acetic anhydride or trifluoroacetic anhydride (TFAA).

G start This compound intermediate1 O-acylated intermediate start->intermediate1 Acylation reagent1 Acetic Anhydride (Ac2O) intermediate2 Ene-intermediate intermediate1->intermediate2 Deprotonation rearranged 2-Acetoxymethylquinoline intermediate2->rearranged [3,3]-Sigmatropic Rearrangement product 2-Quinolinemethanol rearranged->product Hydrolysis hydrolysis Hydrolysis

Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Boekelheide Rearrangement (Analogous Procedure)

The following protocol is adapted from a procedure for a related pyridine N-oxide and can be optimized for this compound.[4]

  • Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.

  • Addition of Substrate: Add a solution of this compound in glacial acetic acid dropwise to the heated acetic anhydride.

  • Reaction: After the addition is complete, allow the reaction to proceed until completion, monitoring by TLC.

  • Isolation: The resulting 2-acetoxymethylquinoline can be isolated and purified using standard techniques such as distillation or chromatography.

C-H Functionalization

The N-oxide group acts as an effective directing group, facilitating the regioselective C-H functionalization of the quinoline core, particularly at the C2 and C8 positions. Palladium-catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][5]

G start Quinoline N-oxide intermediate1 Palladacycle Intermediate start->intermediate1 C-H Activation catalyst Pd(OAc)2 catalyst->intermediate1 coupling_partner Arene coupling_partner->intermediate1 product C2-Arylquinoline N-oxide intermediate1->product Reductive Elimination oxidant Ag2CO3

Palladium-catalyzed C2-Arylation.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

  • Reaction Setup: In a reaction tube, combine quinoline N-oxide (1.0 eq.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 eq.).[1]

  • Addition of Reagents: Add benzene (40 eq.) as the aryl source and solvent.

  • Reaction: Seal the tube and heat the mixture at 130 °C for 24 hours.[1]

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-arylquinoline N-oxide.[1] It is noteworthy that in the case of this compound, no α-arylation at the methyl group was observed, and the reaction cleanly afforded 8-arylated derivatives.[2]

Synthesis of 2-Chloromethylquinoline

The reaction of this compound with phosphorus oxychloride (POCl₃) provides a direct route to 2-chloromethylquinoline, a versatile building block for further synthetic modifications. This reaction is analogous to the preparation of 2-chloromethylpyridine from 2-picoline-N-oxide.[3]

G start This compound intermediate Chloro-intermediate start->intermediate Activation reagent POCl3 product 2-Chloromethylquinoline intermediate->product Rearrangement & Cl- attack

Synthesis of 2-Chloromethylquinoline.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack Reaction - An Analogous Cyclization)

While a direct protocol for the chlorination of the methyl group of this compound was not found, the Vilsmeier-Haack reaction of N-arylacetamides provides a method for the synthesis of 2-chloroquinolines, illustrating a related transformation involving POCl₃.

  • Reaction Setup: To a solution of an N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5 °C with stirring, add POCl₃ (60 mmol) dropwise.

  • Reaction: Stir the mixture at 80-90 °C for 4-16 hours.

  • Workup: Pour the mixture into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 2-chloro-3-formylquinoline.

Deoxygenative C2-Sulfonylation

This compound can undergo deoxygenative C-H sulfonylation at the C2 position with sulfonyl chlorides in the presence of carbon disulfide and a secondary amine. This metal-free reaction provides an efficient route to 2-sulfonylquinolines.

G start Quinoline N-oxide intermediate1 Activated N-oxide start->intermediate1 Activation by RSO2Cl reagents RSO2Cl, CS2, Et2NH sulfonyl_source Nucleophilic Sulfonyl Source reagents->sulfonyl_source product 2-Sulfonylquinoline intermediate1->product Deoxygenation & Rearomatization sulfonyl_source->intermediate1 Nucleophilic Attack

Deoxygenative C2-Sulfonylation.

Experimental Protocol: Gram-Scale Synthesis of 2-Sulfonylquinoline

  • Reaction Setup: To a round-bottom flask, add quinoline N-oxide (5 mmol), CS₂ (7.5 mmol), diethylamine (10 mmol), and TsCl (10 mmol) in CH₂Cl₂ (50 mL).[6]

  • Reaction: Stir the reaction mixture at room temperature for about 30 minutes.[6]

  • Workup: Upon completion, add water (30 mL) to quench the reaction. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by column chromatography.[6]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. The N-oxide functionality can modulate the physicochemical properties of the parent molecule, often leading to enhanced biological efficacy.[7]

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: The position of the methyl group on the quinoline N-oxide ring is a critical determinant of anticancer activity.[7]

  • Antimicrobial Agents: Methylated quinoline N-oxides have demonstrated promising activity against a range of bacterial and fungal pathogens.[7]

The synthetic transformations detailed in this guide provide access to a wide array of substituted quinolines, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its facile preparation and the diverse reactivity of the N-oxide functionality allow for the efficient construction of a wide range of functionalized quinoline derivatives. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and other areas of chemical research. The continued exploration of the reactivity of this compound is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of valuable chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methylquinoline N-oxide in the preparation of pharmaceutically relevant compounds. Detailed experimental protocols for key transformations and data on the biological activity of the resulting molecules are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1] The presence of the N-oxide functionality activates the quinoline ring, particularly at the C2 position, making it susceptible to various nucleophilic substitution reactions. Additionally, the methyl group at the C2 position offers a handle for further functionalization. These characteristics make this compound an attractive starting material for the synthesis of kinase inhibitors, anticancer agents, and other therapeutic molecules.[2][3]

Key Synthetic Transformations

This compound can undergo several key reactions to generate diverse molecular scaffolds for drug discovery.

C2-Sulfonylation

A practical and efficient method for the synthesis of 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides. This reaction proceeds under mild, metal-free conditions and demonstrates broad substrate scope and functional group tolerance.[4]

General Reaction Scheme:

Functionalization of the C2-Methyl Group via Boekelheide-type Rearrangement

The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, which can be applied to this compound.[5] This transformation is typically mediated by acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA) and provides a route to introduce functionality at the methyl group, which can then be further elaborated into other functional groups such as aldehydes or carboxylic acids.

General Reaction Scheme:

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Tosylquinoline from Quinoline N-oxide

This protocol, adapted from a procedure for quinoline N-oxide, can be modified for this compound to produce 2-tosyl-methylquinoline. This serves as a foundational method for C2-sulfonylation.

Materials:

  • Quinoline N-oxide (or this compound)

  • Carbon Disulfide (CS2)

  • Diethylamine (Et2NH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure: [4]

  • To a round-bottom flask, add quinoline N-oxide (5 mmol, 0.7253 g), CS2 (7.5 mmol, 0.5696 g), diethylamine (10 mmol, 0.7309 g), and TsCl (10 mmol, 1.8999 g) in CH2Cl2 (50 mL).

  • Stir the reaction mixture at room temperature for approximately 0.5 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 20 mL).

  • Combine the organic phases and dry with anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-tosylquinoline.

Quantitative Data for Sulfonylation of Quinoline N-oxides [4]

EntryQuinoline N-oxide SubstrateSulfonyl ChlorideProductYield (%)
1Quinoline N-oxideTsCl2-Tosylquinoline81
23-Methylquinoline N-oxideTsCl3-Methyl-2-tosylquinoline72
36-Methoxyquinoline N-oxideTsCl6-Methoxy-2-tosylquinoline76
46-Fluoroquinoline N-oxideTsCl6-Fluoro-2-tosylquinoline77

Application in the Synthesis of Kinase Inhibitors

Quinoline and its derivatives are prominent scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.[3] These compounds can target key signaling pathways implicated in tumor growth and progression.

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] Quinoline N-oxide derivatives have been identified as potent inhibitors of this pathway.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline_Derivative Quinoline-based Inhibitor Quinoline_Derivative->PI3K Inhibition Quinoline_Derivative->Akt Inhibition Quinoline_Derivative->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based drugs.

Targeting WRN Helicase

Werner syndrome (WRN) helicase is a promising synthetic lethal target in cancers with microsatellite instability (MSI).[1] The development of WRN helicase inhibitors is an active area of research, with several quinoline and quinazoline-based compounds showing promise.

Workflow for WRN Inhibitor Synthesis and Evaluation

WRN_Inhibitor_Workflow Start 2-Methylquinoline N-oxide Step1 Functionalization (e.g., C2-Sulfonylation, Boekelheide Reaction) Start->Step1 Step2 Further Synthetic Modifications Step1->Step2 Library Library of Quinoline Derivatives Step2->Library Screening In vitro WRN Helicase Inhibition Assay Library->Screening Hit_ID Hit Identification & Optimization Screening->Hit_ID Lead_Compound Lead Compound Hit_ID->Lead_Compound In_Vivo In vivo Efficacy Studies (Xenograft Models) Lead_Compound->In_Vivo Clinical_Candidate Clinical Candidate In_Vivo->Clinical_Candidate

Caption: A generalized workflow for the discovery of WRN helicase inhibitors starting from this compound.

Quantitative Data for Selected WRN Helicase Inhibitors [6]

CompoundTargetIC50 (μM)Cell Line
HRO-761WRN ATPase0.088-
KWR-095WRN ATPase~0.005-
KWR-137WRN ATPase~0.02-
Cell-based Assay GI50 (μM)
HRO-761Cell Growth0.227SW48 (MSI-H)
KWR-095Cell Growth0.193SW48 (MSI-H)

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of pharmaceutically relevant compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this scaffold in the development of novel therapeutics, particularly in the area of oncology. Further exploration of the reactions of this compound is warranted to expand the chemical space for drug discovery.

References

Application Notes and Protocols for 2-Methylquinoline N-oxide in Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties.[1][2][3] The introduction of an N-oxide functional group to the quinoline scaffold can modulate the physicochemical properties and biological activity of these compounds, often leading to enhanced anti-cancer efficacy and novel mechanisms of action.[1] 2-Methylquinoline N-oxide, a derivative of this class, serves as a valuable intermediate in the synthesis of various pharmaceuticals and is a subject of investigation for its potential as an anti-cancer agent. These application notes provide an overview of the potential anti-cancer applications of this compound, including proposed mechanisms of action and detailed experimental protocols for its evaluation.

Mechanism of Action

The anti-cancer effects of quinoline N-oxide derivatives are often multifaceted, involving the modulation of key cellular signaling pathways critical for cancer cell proliferation and survival.[1][2]

1. Induction of Apoptosis: One of the primary mechanisms by which quinoline N-oxides are thought to exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[3] This can be triggered through both intrinsic and extrinsic pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis by some quinoline derivatives has been associated with the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[4]

2. Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1][2] Several quinoline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of downstream signaling and ultimately resulting in cell cycle arrest and apoptosis.[1][2]

3. Role of Nitric Oxide Signaling: Nitric oxide (NO) is a signaling molecule with a dual role in cancer, capable of promoting or inhibiting tumorigenesis depending on its concentration.[5] Some quinoline N-oxide derivatives may act as nitric oxide donors, releasing NO that can trigger apoptotic pathways, potentially through the activation of p53 and subsequent caspase cascades.[1]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents illustrative IC50 values against a panel of human cancer cell lines. These values are representative of the activity observed for other closely related quinoline N-oxide derivatives and should be considered as a hypothetical guide for initial experimental design.

Cancer Cell LineTissue of OriginIllustrative IC50 (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HeLaCervical Carcinoma18.2
PC-3Prostate Adenocarcinoma25.1
HepG2Hepatocellular Carcinoma19.7

Disclaimer: The IC50 values presented in this table are for illustrative purposes only and are not based on direct experimental data for this compound. Researchers should determine the cytotoxic activity of this compound experimentally.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-oxidation of 2-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Methylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 2-methylquinoline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane to the cooled solution of 2-methylquinoline with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

MTT Cytotoxicity Assay

This protocol outlines the determination of cell viability and proliferation in response to treatment with this compound using the MTT assay.[1]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[1]

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[1]

Annexin V Apoptosis Assay

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Visualizations

G cluster_0 cluster_1 cluster_2 Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add 2-Methylquinoline N-oxide incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance end End measure_absorbance->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

G start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Experimental workflow for cell cycle analysis.

G cluster_0 cluster_1 2-MQN-O 2-Methylquinoline N-oxide ROS_Production ↑ ROS Production 2-MQN-O->ROS_Production PI3K_Akt_Inhibition PI3K/Akt/mTOR Inhibition 2-MQN-O->PI3K_Akt_Inhibition Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_Inhibition->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Potential downstream effects of this compound treatment in cancer cells.

References

Application of 2-Methylquinoline N-oxide in Material Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, a heterocyclic compound, is emerging as a versatile building block in material science. Its unique electronic and structural properties, stemming from the quinoline core and the N-oxide functional group, make it a valuable component in the development of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in various material science domains, including polymer composites, catalysis, and optoelectronics. The information is intended to guide researchers in exploring the potential of this compound in their respective fields.

I. Enhancement of Polymer Properties

This compound can be incorporated into polymer matrices to improve their thermal and mechanical properties.[1] The polar N-oxide group can enhance intermolecular interactions within the polymer chains, leading to increased stability.

Application Note: Thermal and Mechanical Stabilizer for Polymers

When blended with polymers, this compound can act as a thermal stabilizer by inhibiting thermo-oxidative degradation pathways. Its aromatic structure can also contribute to char formation, which can act as a protective barrier at elevated temperatures. Furthermore, the rigid quinoline structure can reinforce the polymer matrix, leading to improved mechanical strength.

Experimental Protocol: Preparation and Characterization of a Polymer Composite

This protocol describes the preparation of a polymer composite of Polymethylmethacrylate (PMMA) with this compound and its subsequent thermal and mechanical analysis.

Materials:

  • This compound

  • Polymethylmethacrylate (PMMA)

  • Chloroform

  • Petri dishes

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine (UTM)

Procedure:

  • Solution Blending:

    • Dissolve 10 g of PMMA in 100 mL of chloroform by stirring until a homogeneous solution is obtained.

    • In a separate container, dissolve a specified amount (e.g., 0.1 g, 0.5 g, 1 g) of this compound in a minimal amount of chloroform.

    • Add the this compound solution to the PMMA solution and stir for 2 hours to ensure uniform mixing.

  • Film Casting:

    • Pour the resulting solution into a clean, dry Petri dish.

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Place the Petri dish in a vacuum oven at 60 °C for 12 hours to remove any residual solvent.

  • Characterization:

    • Thermal Analysis:

      • Perform DSC analysis on a small sample (5-10 mg) of the polymer film to determine the glass transition temperature (Tg). Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min.

      • Conduct TGA on a sample (10-15 mg) to evaluate thermal stability. Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Mechanical Testing:

      • Cut the polymer films into dumbbell-shaped specimens according to ASTM D638 standard.

      • Perform tensile testing using a UTM at a crosshead speed of 5 mm/min to determine the tensile strength, Young's modulus, and elongation at break.

Data Presentation:

Property Neat PMMA PMMA + 0.5% 2-MQN PMMA + 1.0% 2-MQN
Glass Transition Temperature (Tg) (°C) Data not available in search resultsData not available in search resultsData not available in search results
Decomposition Temperature (TGA, °C) Data not available in search resultsData not available in search resultsData not available in search results
Tensile Strength (MPa) Data not available in search resultsData not available in search resultsData not available in search results
Young's Modulus (GPa) Data not available in search resultsData not available in search resultsData not available in search results
Elongation at Break (%) Data not available in search resultsData not available in search resultsData not available in search results

Note: The table above is a template for data presentation. Specific quantitative data for the impact of this compound on polymer properties was not found in the search results. Researchers are encouraged to populate this table with their experimental findings.

II. Ligand in Catalysis

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, making it a useful ligand in catalysis.[1] Metal complexes of this compound can be employed as catalysts in various organic transformations.

Application Note: Catalyst for Cross-Coupling Reactions

Palladium complexes of this compound can potentially catalyze C-H activation and cross-coupling reactions.[2] The N-oxide moiety can influence the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity.

Experimental Protocol: Synthesis of a Palladium(II) Complex and its Catalytic Application

This protocol outlines the synthesis of a Pd(II) complex with this compound and its use in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Synthesis of the Palladium Complex:

    • Dissolve 2 mmol of this compound and 1 mmol of PdCl₂ in 20 mL of acetonitrile.

    • Reflux the mixture for 4 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature. The resulting precipitate is the palladium complex.

    • Filter the precipitate, wash with cold acetonitrile, and dry under vacuum.

  • Catalytic Reaction (Suzuki-Miyaura Coupling):

    • In a round-bottom flask, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the synthesized palladium complex (0.01 mmol).

    • Add a mixture of toluene (5 mL) and water (1 mL).

    • Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture, extract with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Data Presentation:

Catalyst Substrate 1 Substrate 2 Yield (%)
Pd-(2-MQN) ComplexIodobenzenePhenylboronic acidData not available in search results

Note: This is a representative protocol, and reaction conditions may need optimization. Quantitative data on the catalytic performance was not available in the search results.

III. Intermediate in Dye Synthesis

The reactive nature of this compound makes it a valuable intermediate in the synthesis of novel organic dyes.[1] The quinoline core can act as a chromophore, and the N-oxide group can be a site for further functionalization to tune the photophysical properties of the resulting dye.

Application Note: Synthesis of Azo Dyes

This compound can be used to synthesize azo dyes with potential applications in textiles, printing, and as pH indicators. The electron-donating or withdrawing nature of substituents on the quinoline ring can be used to modulate the color of the dye.

Experimental Protocol: Synthesis of an Azo Dye from this compound

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A coupling agent (e.g., phenol, aniline)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound in a mixture of HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction:

    • Dissolve the coupling agent (e.g., phenol) in an aqueous solution of NaOH.

    • Cool this solution to 0-5 °C.

    • Slowly add the diazonium salt solution to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C.

    • The azo dye will precipitate out of the solution.

  • Purification:

    • Filter the precipitated dye and wash it with cold water.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

Data Presentation:

Dye λmax (nm) Molar Absorptivity (ε) Quantum Yield (Φ)
Azo dye from 2-MQNData not available in search resultsData not available in search resultsData not available in search results

Note: The photophysical properties of the synthesized dye should be characterized using UV-Vis and fluorescence spectroscopy.

IV. Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known for their applications in OLEDs as electron-transporting materials or hosts for emissive dopants.[3] While specific data for this compound is limited, its electronic properties suggest potential for similar applications.

Application Note: Electron Transport Layer in OLEDs

The electron-deficient nature of the quinoline ring in this compound suggests its potential use as an electron transport layer (ETL) in OLEDs, facilitating the transport of electrons from the cathode to the emissive layer.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes a general method for fabricating a multilayer OLED device.

Materials:

  • ITO-coated glass substrate

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-transport layer (HTL) material (e.g., TPD)

  • Emissive layer (EML) material (e.g., Alq₃)

  • Electron-transport layer (ETL) material (e.g., this compound)

  • Cathode material (e.g., LiF/Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Layer Deposition (Spin Coating or Thermal Evaporation):

    • Deposit a thin layer of HIL (e.g., PEDOT:PSS) by spin coating.

    • Deposit the HTL (e.g., TPD) by thermal evaporation.

    • Deposit the EML (e.g., Alq₃).

    • Deposit the ETL (this compound).

    • Deposit the cathode (LiF/Al) by thermal evaporation.

  • Encapsulation: Encapsulate the device to protect it from moisture and oxygen.

Data Presentation:

Device Architecture Turn-on Voltage (V) Maximum Luminance (cd/m²) Current Efficiency (cd/A) External Quantum Efficiency (%)
ITO/PEDOT:PSS/TPD/Alq₃/2-MQN/LiF/AlData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Device performance is highly dependent on layer thicknesses and deposition conditions, which need to be optimized.

V. Fluorescent Sensors for Metal Ion Detection

The quinoline moiety is a well-known fluorophore, and its derivatives are often used in the design of fluorescent sensors for metal ions.[4] The N-oxide group in this compound can act as a binding site for metal ions, and this interaction can lead to a change in its fluorescence properties.

Application Note: "Turn-On" Fluorescent Sensor for Metal Ions

This compound has the potential to act as a "turn-on" fluorescent sensor for certain metal ions. Upon binding to a metal ion, the fluorescence of the molecule could be enhanced due to the chelation-enhanced fluorescence (CHEF) effect, which restricts intramolecular rotation and reduces non-radiative decay pathways.

Experimental Protocol: Fluorometric Titration for Metal Ion Detection

Materials:

  • This compound

  • A buffered aqueous solution (e.g., HEPES buffer, pH 7.4)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of this compound (e.g., 10 µM) in the buffer.

  • Fluorometric Titration:

    • Record the fluorescence spectrum of the sensor solution.

    • Add small aliquots of a metal ion stock solution to the sensor solution.

    • After each addition, record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Selectivity Study: Repeat the titration with different metal ions to assess the selectivity of the sensor.

Data Presentation:

Metal Ion Fluorescence Enhancement (I/I₀) Detection Limit (LOD)
Zn²⁺Data not available in search resultsData not available in search results
Cu²⁺Data not available in search resultsData not available in search results
Ni²⁺Data not available in search resultsData not available in search results

Note: The excitation and emission wavelengths should be optimized for the specific sensor-metal ion complex.

Appendix: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is crucial for researchers. While several methods exist for the N-oxidation of quinolines, a common approach involves the use of a peroxy acid.

Experimental Protocol: N-Oxidation of 2-Methylquinoline

Materials:

  • 2-Methylquinoline

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-methylquinoline (10 mmol) in glacial acetic acid (30 mL).

    • Cool the solution in an ice bath.

  • N-Oxidation:

    • Slowly add hydrogen peroxide (30%, 15 mmol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 3-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution by slowly adding solid sodium carbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G cluster_synthesis Synthesis of this compound 2-Methylquinoline 2-Methylquinoline Reaction Reaction 2-Methylquinoline->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction H2O2 H2O2 H2O2->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

G cluster_oled OLED Fabrication Workflow ITO Substrate ITO Substrate Substrate Cleaning Substrate Cleaning ITO Substrate->Substrate Cleaning HIL Deposition HIL Deposition Substrate Cleaning->HIL Deposition HTL Deposition HTL Deposition HIL Deposition->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL (2-MQN) Deposition ETL (2-MQN) Deposition EML Deposition->ETL (2-MQN) Deposition Cathode Deposition Cathode Deposition ETL (2-MQN) Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Device Device Encapsulation->Device

Caption: General workflow for fabricating an OLED device.

G 2-MQN 2-MQN (Low Fluorescence) Complex [2-MQN]-[Metal Ion] (High Fluorescence) 2-MQN->Complex + Metal Ion Metal Ion Metal Ion Complex->2-MQN - Metal Ion

Caption: "Turn-on" fluorescence sensing mechanism.

References

Application Notes and Protocols for 2-Methylquinoline N-oxide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylquinoline N-oxide as a reagent in analytical chemistry, primarily focusing on its application in the spectrophotometric determination of metal ions. While the utility of this compound as a chromogenic agent is established, detailed quantitative data in publicly accessible literature is limited. The following protocols and data are presented as a guide based on the general principles of spectrophotometric analysis using quinoline derivatives.

Introduction

This compound is a heterocyclic compound that serves as a versatile ligand in coordination chemistry.[1] Its ability to form stable, colored complexes with various metal ions makes it a valuable reagent in analytical chemistry, particularly for UV-Vis spectrophotometry.[1] The N-oxide group and the heterocyclic nitrogen atom act as coordination sites, enabling the formation of chelate rings with metal ions. This complexation often leads to a significant change in the electronic absorption spectrum, allowing for the quantitative determination of the metal ion concentration.

Key Applications:

  • Quantitative Analysis of Metal Ions: Used as a chromogenic reagent for the spectrophotometric determination of various metal ions in environmental, biological, and pharmaceutical samples.[1]

  • Environmental Monitoring: Employed in the assessment of heavy metal pollutants in water samples.[1]

  • Biochemical Research: Acts as a probe in studies related to oxidative stress and cellular processes.[1]

Principle of Spectrophotometric Determination

The analytical application of this compound for metal ion detection is based on the formation of a stable, colored complex between the reagent and the metal ion in a solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex.

The general workflow for such an analysis is depicted below:

workflow cluster_prep Sample & Reagent Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis Sample Sample Collection & Preparation Mix Mix Sample, Reagent, & Buffer Sample->Mix Reagent Prepare 2-Methylquinoline N-oxide Solution Reagent->Mix Buffer Prepare Buffer Solution Buffer->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calculate Calculate Metal Ion Concentration Measure->Calculate Calibrate Prepare Calibration Curve Calibrate->Calculate

Caption: General workflow for spectrophotometric metal ion analysis.

Illustrative Quantitative Data

Due to the lack of specific quantitative data for this compound in the available literature, the following table presents representative data for the spectrophotometric determination of a hypothetical divalent metal ion (M²⁺). This data is for illustrative purposes and should be experimentally verified for specific applications.

ParameterValue
λmax of Complex420 nm
Optimum pH Range5.5 - 7.5
Molar Absorptivity (ε)2.5 x 10⁴ L mol⁻¹ cm⁻¹
Beer's Law Range0.1 - 5.0 µg/mL
Sandell's Sensitivity0.002 µg cm⁻²
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Stoichiometry (M:L)1:2
Stability of Complex> 4 hours

Experimental Protocol: Spectrophotometric Determination of a Divalent Metal Ion (M²⁺)

This protocol provides a generalized procedure for the determination of a divalent metal ion using this compound. Optimization of parameters such as pH, reagent concentration, and incubation time is crucial for achieving accurate and reproducible results for a specific metal ion.

Reagents and Materials
  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.

  • Standard Metal Ion Stock Solution (1000 µg/mL): Prepare by dissolving a suitable salt of the metal ion in deionized water with a few drops of an appropriate acid to prevent hydrolysis.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water.

  • Buffer Solution (pH 6.5): Prepare a suitable buffer solution (e.g., phosphate or acetate buffer) to maintain the optimal pH for complex formation.

  • Deionized Water

  • Ethanol

  • UV-Vis Spectrophotometer

  • Calibrated Glassware

Preparation of Calibration Curve
  • Into a series of 10 mL volumetric flasks, add 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 mL of the working standard metal ion solution (e.g., 10 µg/mL).

  • To each flask, add 1.0 mL of the 0.1% this compound solution and 2.0 mL of the pH 6.5 buffer solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of each solution at the predetermined λmax (e.g., 420 nm) against a reagent blank prepared in the same manner but without the metal ion.

  • Plot a graph of absorbance versus concentration of the metal ion.

Analysis of an Unknown Sample
  • Take a known aliquot of the sample solution (pre-treated if necessary to remove interferences) in a 10 mL volumetric flask.

  • Add 1.0 mL of the 0.1% this compound solution and 2.0 mL of the pH 6.5 buffer solution.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solution to stand for 15 minutes.

  • Measure the absorbance of the solution at the λmax against the reagent blank.

  • Determine the concentration of the metal ion in the sample from the calibration curve.

The logical relationship for the determination of the metal ion concentration is outlined in the following diagram:

logic_flow cluster_input Inputs cluster_process Processing cluster_output Output Abs_known Absorbance of Standard Solutions Calibration Generate Calibration Curve (Absorbance vs. Concentration) Abs_known->Calibration Conc_known Concentration of Standard Solutions Conc_known->Calibration Abs_unknown Absorbance of Unknown Sample Interpolation Interpolate Unknown Absorbance on Calibration Curve Abs_unknown->Interpolation Calibration->Interpolation Conc_unknown Concentration of Metal Ion in Unknown Interpolation->Conc_unknown

Caption: Logical flow for concentration determination.

Interferences

The presence of other metal ions that can form colored complexes with this compound under the same experimental conditions can interfere with the determination. The selectivity of the method can be improved by using masking agents to complex with interfering ions or by adjusting the pH of the solution. It is essential to perform interference studies for the specific matrix being analyzed.

Safety Precautions

  • Handle this compound and all other chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated area.

  • Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: The quantitative data and specific experimental conditions provided in these notes are illustrative. Researchers should conduct their own validation studies to establish the performance characteristics of the method for their specific application.

References

Application Notes and Protocols: 2-Methylquinoline N-oxide as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methylquinoline N-oxide as a versatile N-donor ligand in coordination chemistry. This document details its synthesis, characterization, and the applications of its metal complexes, with a focus on their potential in catalysis and as therapeutic agents. The provided protocols offer standardized methodologies for the synthesis, characterization, and evaluation of these promising compounds.

Introduction

This compound is a heterocyclic aromatic compound that serves as an effective ligand for a variety of metal ions. The presence of the N-oxide group provides a primary coordination site through the oxygen atom, which is a strong Lewis base. The quinoline scaffold itself offers a platform for π-stacking interactions and further functionalization. The methyl group at the 2-position introduces steric and electronic modifications to the quinoline ring system, influencing the stability, reactivity, and potential applications of its coordination complexes. These complexes are of growing interest in fields such as catalysis, materials science, and medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.[1][2][3]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO[4]
Molecular Weight 159.19 g/mol [4]
Appearance White to orange to green powder/crystal[4]
Melting Point 67 °C[4]
CAS Number 1076-28-4[4]
Purity ≥ 98% (GC)[4]
Storage 2 - 8 °C[4]

Coordination Chemistry

This compound typically coordinates to metal centers through the oxygen atom of the N-oxide group. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal ion, the counter-ion, and the reaction conditions. The coordination geometry around the metal center is influenced by the steric bulk of the ligand and the coordination preferences of the metal ion. For instance, with zinc(II) halides, it forms tetrahedral complexes.[2][3]

Spectroscopic Characterization

The coordination of this compound to a metal ion can be monitored by various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A key indicator of coordination is the shift of the N-O stretching vibration. In the free ligand, this band appears around 1340-1272 cm⁻¹. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating a weakening of the N-O bond due to the donation of electron density to the metal. For example, in dichlorobis(this compound)zinc(II), the N-O bands are observed at 1340 and 1272 cm⁻¹, with a new band appearing at 1188 cm⁻¹ induced by the coordination to zinc chloride.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the changes in the electronic environment of the ligand upon coordination. The signals of the protons and carbons in the vicinity of the N-oxide group are expected to show the most significant shifts.

  • UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry and the nature of the metal-ligand bond.

Applications of this compound Metal Complexes

Catalysis

Metal complexes of quinoline N-oxides have shown promise as catalysts in various organic transformations. For instance, palladium(II) complexes have been shown to catalyze the C-H activation of quinoline N-oxides.[5] While specific studies on the catalytic applications of this compound complexes are emerging, their structural similarity to other catalytically active quinoline N-oxide complexes suggests their potential in reactions such as oxidations and C-H functionalizations.[5][6]

Anticancer and Antimicrobial Agents

Quinoline derivatives and their metal complexes are known for their broad range of biological activities, including anticancer and antimicrobial properties.[7] The N-oxide functionality can enhance the biological efficacy of the quinoline scaffold.[8] Metal complexation can further augment this activity through various mechanisms, including increased lipophilicity, which facilitates cell membrane penetration, and the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[9] While extensive biological data for this compound complexes are not yet available, studies on related quinoline derivatives suggest their potential as therapeutic agents.

The proposed mechanism of anticancer activity for quinoline-based compounds often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[10]

anticancer_pathway GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., c-Met, EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras MQNO_Complex 2-Methylquinoline N-oxide Metal Complex MQNO_Complex->PI3K Inhibition mTOR mTOR MQNO_Complex->mTOR Inhibition Proliferation Cell Proliferation & Survival MQNO_Complex->Proliferation Apoptosis Apoptosis MQNO_Complex->Apoptosis Induction of Akt Akt PI3K->Akt Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Proliferation->Apoptosis Inhibition of

Caption: Proposed anticancer mechanism of this compound metal complexes.

Luminescent Materials

Coordination complexes of quinoline derivatives with certain metal ions, such as silver(I), have been shown to exhibit luminescent properties. While the luminescence of this compound complexes has not been extensively studied, related complexes of 2-methylquinoline (without the N-oxide) with silver(I) show a bathochromic shift in their luminescence spectra compared to the free ligand, suggesting potential applications in sensing and imaging.

Quantitative Data

The following table summarizes the crystallographic data for a representative this compound complex.

Table 1: Crystallographic Data for Dichlorobis(this compound)zinc(II)

ParameterValueReference
Formula [ZnCl₂(C₁₀H₉NO)₂][2]
Crystal System Orthorhombic[2]
Space Group Pbcn[2]
a (Å) 9.95[2]
b (Å) 13.36[2]
c (Å) 15.68[2]
Coordination Geometry Distorted Tetrahedral[2]
Zn-O Bond Length (Å) 2.01(1)[2]
Zn-Cl Bond Length (Å) 2.228(4)[2]
O-Zn-O Angle (°) 101.4(7)[2]
Cl-Zn-Cl Angle (°) 118.9(3)[2]
O-Zn-Cl Angle (°) 108.3(4), 108.9(4)[2]

Experimental Protocols

Protocol 1: Synthesis of Dichlorobis(this compound)zinc(II)

This protocol is based on the synthesis of related zinc(II) halide complexes with quinoline N-oxide.[3]

synthesis_workflow start Start dissolve_ligand Dissolve this compound in Methanol start->dissolve_ligand dissolve_salt Dissolve ZnCl₂ in Methanol start->dissolve_salt mix Mix Solutions (2:1 Ligand:Metal Molar Ratio) dissolve_ligand->mix dissolve_salt->mix stir Stir at Room Temperature mix->stir evaporate Slow Evaporation of Solvent stir->evaporate crystals Formation of Crystals evaporate->crystals filter Filter and Wash Crystals crystals->filter dry Dry in Vacuum filter->dry characterize Characterize Product (XRD, IR, Elemental Analysis) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of this compound metal complexes.

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 molar equivalents) in a suitable volume of methanol with stirring.

  • In a separate flask, dissolve zinc chloride (1 molar equivalent) in a small amount of methanol.

  • Slowly add the zinc chloride solution to the this compound solution with continuous stirring.

  • Stir the resulting mixture at room temperature for 2-4 hours.

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a small amount of cold methanol and then with diethyl ether.

  • Dry the crystals under vacuum.

  • Characterize the product using single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Protocol 2: Evaluation of In Vitro Cytotoxicity using MTT Assay

This protocol provides a general method for assessing the cytotoxic activity of this compound complexes against cancer cell lines.[11][12][13][14][15]

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in a 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat Cells with Various Concentrations of the Complex incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize measure_abs Measure Absorbance at ~570 nm solubilize->measure_abs calculate_viability Calculate Cell Viability (%) and IC₅₀ measure_abs->calculate_viability end End calculate_viability->end

References

Application Notes and Protocols for C-H Functionalization of 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the C-H functionalization of 2-methylquinoline N-oxide, a key heterocyclic motif in medicinal chemistry and materials science. The N-oxide directing group facilitates highly regioselective C-H activation at the C2 and C8 positions, offering an efficient and atom-economical strategy for the synthesis of novel quinoline derivatives. This document outlines various catalytic systems and reaction types, presents quantitative data in a clear tabular format, provides detailed experimental protocols, and illustrates key reaction pathways and workflows using diagrams.

C-H Functionalization Methodologies

The C-H functionalization of this compound can be achieved through various transition-metal-catalyzed and metal-free methods. The choice of catalyst and reaction conditions dictates the regioselectivity and the type of functional group introduced.

Key Reaction Types:

  • Alkenylation: Introduction of a vinyl group, typically at the C2 position.[1][2]

  • Arylation: Formation of a C-C bond with an aryl group, with selectivity for either the C2 or C8 position depending on the catalyst.[3][4]

  • Amination/Amidation: Introduction of nitrogen-containing functional groups, a crucial transformation for synthesizing compounds with biological activity.[1][5][6][7][8]

  • Alkylation: Formation of a C-C bond with an alkyl group, often directed to the C8 position.[9]

  • Thiolation/Sulfonylation: Introduction of sulfur-containing moieties.[10][11]

Data Presentation: Quantitative Overview of C-H Functionalization Reactions

The following tables summarize quantitative data for various C-H functionalization reactions of quinoline N-oxides, including examples with this compound where available.

Table 1: Palladium-Catalyzed C-H Functionalization

FunctionalizationCatalyst (mol%)Ligand/AdditiveOxidantSolventTemp (°C)Time (h)Yield (%)Ref.
C2-AlkenylationPd(OAc)₂ (5)NoneNone (N-oxide as internal oxidant)Dioxane1001295[12]
C8-ArylationPd(OAc)₂ (10)P(t-Bu)₃·HBF₄ (20)Ag₂CO₃ (2 equiv)AcOH1202470-90[3]
C2-ArylationPd(OAc)₂ (10)NoneAg₂CO₃ (2.2 equiv)Benzene1302450-80[13]

Table 2: Rhodium-Catalyzed C-H Functionalization

FunctionalizationCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
C8-Alkylation[RhCpCl₂]₂ (2)AgSbF₆ (8), PivOH (20)DCERT1280-95[9]
C8-Amidation[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE801270-90[14]
C8-Olefination--INVALID-LINK--₂ (5)NaOAc (2 equiv)TFE601260-85[1]

Table 3: Copper-Catalyzed C-H Functionalization

FunctionalizationCatalyst (mol%)AdditiveOxidantSolventTemp (°C)Time (h)Yield (%)Ref.
C2-AminationCu(OAc)₂ (20)NoneAirToluene501285-95[7]
C2-AcetoxylationCuI (10)NoneTBHP (3 equiv)DCE801270-90[15]
C2-AlkenylationCuCl (10)Xantphos (10), Benzoquinoline (1.5 equiv)NoneTHF252460-80[16]

Table 4: Metal-Free C-H Functionalization

FunctionalizationReagent/PromoterSolventTemp (°C)Time (h)Yield (%)Ref.
C2-AminationDiethyl H-phosphonate, K₂CO₃MeCNRT2-480-95[5]
C2-ThiolationTsClWaterRT0.5-185-95[11]
C2-SulfonylationCS₂/Et₂NHMeCN601270-90[10]
C2-AmidationPhI(OAc)₂, PPh₃MeCNRT190-97[8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Alkenylation of this compound

This protocol is adapted from a general procedure for the alkenylation of quinoline N-oxides.[12]

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dioxane (anhydrous)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and the alkene (1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous dioxane (0.2 M concentration with respect to the N-oxide) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-alkenylated quinoline.

Protocol 2: Rhodium-Catalyzed C8-Alkylation of this compound

This protocol is based on a general method for the C8-alkylation of quinoline N-oxides.[9]

Materials:

  • This compound

  • Diazo compound (e.g., ethyl diazoacetate)

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Pivalic acid (PivOH)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), [RhCp*Cl₂]₂ (0.02 equiv), AgSbF₆ (0.08 equiv), and PivOH (0.2 equiv).

  • Add anhydrous DCE (0.2 M) via syringe.

  • Add the diazo compound (1.1 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the C8-alkylated quinoline N-oxide.

Protocol 3: Copper-Catalyzed C2-Amination of this compound

This protocol is adapted from a general procedure for the amination of quinoline N-oxides.[7]

Materials:

  • This compound

  • Amine (e.g., piperidine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Reaction vial with a screw cap

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a screw-capped vial, combine this compound (1.0 equiv), Cu(OAc)₂ (0.2 equiv), and the amine (2.0 equiv).

  • Add toluene (0.25 M) to the vial.

  • Seal the vial and place it in a preheated oil bath at 50 °C. The reaction is open to the air.

  • Stir the mixture for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a short pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the 2-aminoquinoline product.

Visualizations

General Workflow for C-H Functionalization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner catalyst Add Catalyst (e.g., Pd, Rh, Cu) start->catalyst solvent Add Solvent catalyst->solvent atmosphere Establish Inert Atmosphere (if required) solvent->atmosphere heat Heat to Specified Temperature atmosphere->heat stir Stir for Designated Time heat->stir cool Cool to Room Temperature stir->cool filter Filter (e.g., through Celite) cool->filter concentrate Concentrate Under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Functionalized Product purify->product

Caption: General experimental workflow for C-H functionalization.

Proposed Catalytic Cycle for Palladium-Catalyzed C2-Alkenylation

G pd_ii Pd(II) intermediate_a C-H Activation (Intermediate A) pd_ii->intermediate_a + this compound intermediate_b Alkene Insertion (Intermediate B) intermediate_a->intermediate_b + Alkene intermediate_c β-Hydride Elimination (Intermediate C) intermediate_b->intermediate_c pd_0 Pd(0) intermediate_c->pd_0 product 2-Alkenylated Quinoline + H₂O intermediate_c->product pd_0->pd_ii Oxidation n_oxide_oxidant 2-Methylquinoline N-oxide (Oxidant) n_oxide_oxidant->pd_ii regenerates

Caption: Pd-catalyzed C2-alkenylation catalytic cycle.

Regioselectivity in C-H Functionalization of this compound

G cluster_c2 C2-Functionalization cluster_c8 C8-Functionalization start 2-Methylquinoline N-oxide catalysts_c2 Catalysts: Pd(OAc)₂, Cu(I/II), Metal-Free start->catalysts_c2 N-Oxide directs ortho to Nitrogen catalysts_c8 Catalysts: Rh(III), some Pd(II) start->catalysts_c8 N-Oxide acts as bidentate directing group product_c2 C2-Functionalized Product catalysts_c2->product_c2 Alkenylation, Amination, Arylation, Thiolation product_c8 C8-Functionalized Product catalysts_c8->product_c8 Alkylation, Amidation, Arylation

Caption: Regioselectivity in C-H functionalization.

References

Application Notes and Protocols: Palladium-Catalyzed C-H Activation of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H activation of quinoline N-oxides. This powerful synthetic strategy offers an efficient pathway to introduce various functional groups onto the quinoline scaffold, a privileged core in many bioactive molecules and functional materials. The protocols outlined herein focus on the selective functionalization at the C2 and C8 positions, enabling precise control over molecular architecture for applications in drug discovery and materials science.[1][2][3]

Introduction

Transition-metal-catalyzed C-H functionalization has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds.[4][5] In the context of quinoline chemistry, the use of the N-oxide as a directing group has proven to be a highly effective strategy to control the regioselectivity of palladium-catalyzed C-H activation.[6] While functionalization at the C2 position is commonly observed, recent advancements have enabled selective activation of the C8 position, significantly expanding the synthetic utility of this methodology.[4][5][7]

These protocols offer reliable procedures for achieving both C2- and C8-arylation of quinoline N-oxides, providing a foundation for the synthesis of diverse libraries of substituted quinolines for further investigation.

Data Presentation

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide[6]
EntryCatalyst (mol%)Aryl SourceOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)BenzeneAg₂CO₃ (2.2 equiv)Benzene13024-

Note: The original source material did not provide a specific yield for this reaction in the referenced table but presented it as a general protocol.

Table 2: Reaction Development for the Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides[5]
EntryCatalyst (mol%)Arylating AgentAdditiveSolventTemp (°C)Time (h)C8/C2 RatioYield (%)
1Pd(OAc)₂ (5)Iodobenzene (3 equiv)-Acetic Acid1201212:19
2Pd(OAc)₂ (5)Iodobenzene (3 equiv)AgOAc (2 equiv)Acetic Acid1201212:1-
3Pd(OAc)₂ (5)Iodobenzene (3 equiv)-DMF120121:7-
4Pd(OAc)₂ (5)Iodobenzene (3 equiv)-t-BuOH120121:6-

Note: Yields were determined by ¹H NMR analysis. The crucial role of acetic acid as a solvent is evident in achieving high C8 selectivity.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylquinoline N-oxide via C2-Arylation[6]

Materials:

  • Quinoline N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver carbonate (Ag₂CO₃)

  • Benzene (or other arene as the aryl source and solvent)

  • Reaction tube

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube, combine quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).

  • Add the arene (e.g., benzene, 40 equiv) as both the aryl source and solvent.

  • Seal the tube and heat the mixture at 130 °C for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-arylquinoline N-oxide.

Protocol 2: Synthesis of 8-Arylquinoline N-oxide via C8-Arylation[4][5]

Materials:

  • Quinoline N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iodoarene (e.g., 4-bromoiodobenzene)

  • Acetic acid

  • Microwave reactor (optional, for accelerated reaction times)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add quinoline N-oxide (1.0 equiv), iodoarene (3.0 equiv), and Pd(OAc)₂ (5 mol%).

  • Add acetic acid as the solvent.

  • Seal the vessel and heat the reaction mixture at 120 °C for 12 hours.

  • Alternatively, for an accelerated procedure, conduct the reaction under microwave irradiation at 180 °C for 10-45 minutes.[5]

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 8-arylquinoline N-oxide.

Visualizations

Catalytic Cycle for C2-Arylation

C2_Arylation_Mechanism Pd(II) Pd(II) Intermediate_A Coordination Pd(II)->Intermediate_A Quinoline N-oxide Intermediate_B C-H Activation (Palladacycle Formation) Intermediate_A->Intermediate_B Intermediate_C Oxidative Addition Intermediate_B->Intermediate_C Arene Intermediate_D Reductive Elimination Intermediate_C->Intermediate_D Product 2-Arylquinoline N-oxide Intermediate_D->Product Regen_Catalyst Pd(II) Intermediate_D->Regen_Catalyst Regenerates Catalyst Arene Arene

Caption: Proposed catalytic cycle for the palladium-catalyzed C2-arylation of quinoline N-oxide.

Catalytic Cycle for C8-Arylation

C8_Arylation_Mechanism Pd(II) Pd(II) Intermediate_A Coordination (Cyclopalladation) Pd(II)->Intermediate_A Quinoline N-oxide Intermediate_B C8-H Activation Intermediate_A->Intermediate_B Intermediate_C Oxidative Addition Intermediate_B->Intermediate_C Iodoarene Intermediate_D Reductive Elimination Intermediate_C->Intermediate_D Product 8-Arylquinoline N-oxide Intermediate_D->Product Regen_Catalyst Pd(II) Intermediate_D->Regen_Catalyst Regenerates Catalyst Iodoarene Iodoarene Experimental_Workflow Start Reaction Setup Step1 Combine Quinoline N-oxide, Pd Catalyst, Additives, and Aryl Source/Solvent Start->Step1 Step2 Seal Reaction Vessel and Heat (Conventional or Microwave) Step1->Step2 Step3 Cool to Room Temperature Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Characterization of Purified Product Step5->End

References

Application Notes: 2-Methylquinoline N-oxide as a Biochemical Probe for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylquinoline N-oxide is a heterocyclic compound that serves as a valuable biochemical probe for investigating oxidative stress within cellular and biological systems.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[2][3] The N-oxide functional group on the quinoline scaffold provides a reactive site for interaction with ROS, making this compound a useful tool for researchers, scientists, and drug development professionals to quantify and monitor these critical cellular processes.[1][4][5]

Principle of Detection

The utility of this compound as a probe is predicated on its reaction with various reactive oxygen species. While the precise mechanism is a subject of ongoing investigation, it is proposed that the N-oxide moiety can be reduced by ROS. This redox reaction alters the electronic properties of the quinoline ring system, leading to a measurable change in its spectroscopic properties, such as fluorescence or absorbance. This change can be correlated with the concentration of ROS, allowing for the quantification of oxidative stress. The potential of N-oxides to act as radical scavengers is a key aspect of their function as antioxidant probes.[6]

Data Presentation

Quantitative data for the application of this compound as a probe is summarized below. Researchers should note that optimal concentrations and conditions may vary depending on the specific biological system and experimental setup.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1076-28-4[1]
Molecular Formula C₁₀H₉NO[7]
Molecular Weight 143.18 g/mol [8]
Synonyms 2-methylquinoline 1-oxide, Quinaldine N-oxide[7][8]
Purity ≥98% (Typical)[7]

Table 2: Recommended Parameters for Oxidative Stress Assays

ParameterRecommended Starting RangeNotes
Solvent DMSO, EthanolPrepare a concentrated stock solution for dilution in aqueous buffer.
Working Concentration 5-50 µMMust be optimized for the specific cell type or assay to avoid toxicity.
Incubation Time 30-60 minutesTime for probe to load into cells or equilibrate in an in vitro system.
Excitation Wavelength To be determined empiricallyTypically in the UV-A or violet range (e.g., 340-400 nm).
Emission Wavelength To be determined empiricallyTypically in the blue to green range (e.g., 420-520 nm).

Experimental Protocols & Methodologies

Protocol 1: General Method for In Vitro ROS Detection

This protocol provides a framework for detecting ROS generated in a cell-free system, for instance, via a Fenton reaction. This is analogous to assays like the 2-deoxyribose oxidation assay used to evaluate antioxidant efficacy.[6][9]

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • ROS-generating system (e.g., FeSO₄ and H₂O₂)

  • Test compound (antioxidant or pro-oxidant)

  • Fluorometer or absorbance spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare fresh solutions of the ROS-generating system components in PBS.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine PBS, this compound (final concentration 10 µM), and the test compound at various concentrations.

  • Initiate Reaction: Add the ROS-generating components (e.g., FeSO₄ to 100 µM and H₂O₂ to 1 mM) to initiate the reaction. Include a negative control without the ROS generator and a positive control without the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence or absorbance at the empirically determined optimal wavelengths.

  • Data Analysis: Calculate the percentage of ROS scavenging or generation relative to the positive control.

Protocol 2: General Method for Measuring Intracellular Oxidative Stress

This protocol outlines the use of this compound to measure changes in ROS levels within cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • Inducer of oxidative stress (e.g., H₂O₂, rotenone)

  • Test compound (e.g., antioxidant)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Compound Treatment (Optional): If screening for antioxidants, pre-incubate the cells with the test compounds for a specified duration (e.g., 1-24 hours).

  • Probe Loading: Remove the medium and incubate the cells with a medium containing this compound (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove the excess probe.

  • Induction of Oxidative Stress: Add fresh medium containing the oxidative stress inducer (e.g., 100 µM H₂O₂) and incubate for a designated time (e.g., 30-60 minutes).

  • Signal Detection:

    • Plate Reader: Measure the fluorescence intensity from each well.

    • Microscopy: Capture images using appropriate filter sets.

  • Data Analysis: Quantify the fluorescence intensity. Normalize the data to cell number if necessary (e.g., using a DAPI or Hoechst counterstain) and compare the treated groups to the controls.

Visualizations

G Proposed Mechanism of Action for this compound Probe ROS Reactive Oxygen Species (ROS) Probe_Red 2-Methylquinoline (High Fluorescence) ROS->Probe_Red Reduction ROS_Neutral Neutralized Species (e.g., H₂O) ROS->ROS_Neutral Probe_Ox This compound (Low Fluorescence) Probe_Ox->Probe_Red Signal Detectable Signal Change Probe_Red->Signal

Caption: Proposed mechanism of this compound as a fluorescent probe for ROS.

G Experimental Workflow for Cellular Oxidative Stress Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in Plate B 2. Pre-treat with Test Compound (Optional) A->B C 3. Load Cells with Probe B->C D 4. Wash to Remove Excess Probe C->D E 5. Induce Oxidative Stress D->E F 6. Measure Fluorescence Signal (Microscopy or Plate Reader) E->F G 7. Quantify and Normalize Data F->G H 8. Statistical Analysis G->H

Caption: General workflow for measuring intracellular ROS using a fluorescent probe.

G Role of ROS Probe in NF-κB Signaling Pathway Stimulus Cellular Stressor (e.g., Rotenone, TNF-α) ROS ↑ Reactive Oxygen Species (ROS) Stimulus->ROS Probe This compound (Probe Measures Here) ROS->Probe IKK IKK Activation ROS->IKK Activates IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκB NFkB_IkB->IkB Phosphorylation by IKK leads to Response Inflammatory Gene Transcription

Caption: Use of the probe to measure ROS, a key activator of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for the Environmental Monitoring of 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, a derivative of quinoline, is a heterocyclic compound with applications in various industrial and research settings. While primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential release into the environment raises concerns regarding its impact on ecosystems and human health.[1][2] The N-oxide functional group can alter the electronic properties of the quinoline ring, potentially influencing its biological activity and environmental fate.[3] These application notes provide a framework for the environmental monitoring of this compound as a potential pollutant in aqueous samples, offering detailed protocols for its detection and quantification.

Potential Environmental Significance

While specific data on the environmental occurrence and ecotoxicity of this compound is limited, the parent compound, 2-methylquinoline (quinaldine), is known to be used in the manufacturing of dyes and pharmaceuticals and can produce toxic oxides of nitrogen upon combustion.[4] Quinolines as a class of compounds have been identified in various environmental samples, including tap water, river water, and sewage.[5] The genotoxicity of some methylquinolines has been reported, and quinoline itself is classified as a possible human carcinogen.[6] Therefore, the monitoring of this compound in environmental matrices is a proactive measure to assess potential contamination from industrial effluents or other sources.

Analytical Methodology Overview

The determination of this compound in environmental water samples at trace levels requires a sensitive and selective analytical method. A common approach involves sample pre-concentration using Solid Phase Extraction (SPE) followed by instrumental analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of the target analyte in complex matrices.

Data Presentation: Method Performance Characteristics

The following table summarizes the hypothetical performance characteristics of the analytical method detailed in the protocol below. These values are representative of what would be expected for a validated method for the analysis of a trace organic pollutant in water.

ParameterResult
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Linear Range 0.15 - 50 µg/L
Correlation Coefficient (r²) > 0.995
Recovery (at 1 µg/L) 92%
Relative Standard Deviation (RSD) < 10%

Experimental Protocols

Protocol 1: Sample Collection and Preservation
  • Sample Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation.

  • Preservation: If not analyzed immediately, acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation.

  • Storage: Store the samples at 4°C and analyze within 7 days of collection.

Protocol 2: Solid Phase Extraction (SPE) for Sample Pre-concentration
  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.

Protocol 3: HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 160.07 (for [M+H]⁺ of this compound).

    • Product Ions (m/z): Hypothetical transitions (e.g., 143.06, 115.05) would be determined by direct infusion of a standard.

    • Collision Energy: Optimized for each transition.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_extraction Solid Phase Extraction (SPE) cluster_analysis Instrumental Analysis SampleCollection 1. Collect Water Sample Preservation 2. Acidify & Store at 4°C SampleCollection->Preservation Conditioning 3. Condition SPE Cartridge Preservation->Conditioning Loading 4. Load Sample Conditioning->Loading Washing 5. Wash Cartridge Loading->Washing Drying 6. Dry Cartridge Washing->Drying Elution 7. Elute Analyte Drying->Elution Concentration 8. Evaporate & Reconstitute Elution->Concentration HPLC_MSMS 9. HPLC-MS/MS Analysis Concentration->HPLC_MSMS DataAnalysis 10. Data Processing & Quantification HPLC_MSMS->DataAnalysis

Caption: Experimental workflow for the analysis of this compound in water samples.

signaling_pathway cluster_cell Cellular Response to this compound cluster_ros Oxidative Stress cluster_downstream Downstream Effects MQNO This compound ROS Reactive Oxygen Species (ROS) Generation MQNO->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylquinoline N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylquinoline N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-oxidation of 2-Methylquinoline (Quinaldine)?

A1: The most common and effective methods for the N-oxidation of 2-Methylquinoline involve the use of peroxy acids. These can be used directly, such as meta-chloroperoxybenzoic acid (m-CPBA), or generated in situ by reacting a carboxylic acid (commonly glacial acetic acid) with hydrogen peroxide.[1] The in-situ generation of peracetic acid is often preferred for its cost-effectiveness and safety.[1]

Q2: I am getting a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. N-oxidation of quinolines can require several hours to reach completion.[2][3]

  • Suboptimal Reagent Concentration: The molar ratio of the oxidizing agent to the 2-Methylquinoline is crucial. An insufficient amount of the oxidant will lead to incomplete conversion.[2]

  • Degradation of Product: Prolonged exposure to high temperatures or highly acidic conditions can potentially lead to product degradation.

  • Side Reactions: The methyl group at the C2 position can be susceptible to oxidation, leading to the formation of quinoline-2-carbaldehyde or quinoline-2-carboxylic acid as byproducts.[4]

  • Issues During Workup and Purification: The N-oxide is a polar compound, and improper extraction or purification techniques can lead to significant product loss.

Q3: What byproducts should I expect, and how can I minimize them?

A3: The primary byproduct is typically unreacted 2-Methylquinoline. Another potential, though less common, set of byproducts arises from the oxidation of the C2-methyl group.[4] To minimize byproduct formation, ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). Using a slight excess of the oxidizing agent can help consume all the starting material. To avoid oxidation of the methyl group, it is important to use controlled temperatures and avoid overly harsh oxidizing conditions.

Q4: How can I purify the crude this compound?

A4: Purification of this compound typically involves the following steps:

  • Neutralization and Extraction: After the reaction, the acidic mixture (if using acetic acid) is cooled and neutralized with a base like sodium carbonate or sodium hydroxide. The product is then extracted into an organic solvent such as dichloromethane or chloroform.[2][5]

  • Washing: The combined organic layers are washed with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[2]

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system or by silica gel column chromatography.[2][6] For larger scales, vacuum distillation can also be an option.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive oxidizing agent (old H₂O₂ or m-CPBA).- Reaction temperature is too low.- Use fresh reagents. The concentration of commercial H₂O₂ can decrease over time.- Gradually increase the reaction temperature, for example, to 70-85°C, while monitoring the reaction by TLC.[1][7]
Reaction Stalls/Incomplete Conversion - Insufficient amount of oxidizing agent.- Short reaction time.- Add a slight excess (1.1-1.5 equivalents) of the oxidizing agent.[2]- Increase the reaction time and monitor progress using TLC until the starting material spot disappears. Reactions can take from a few hours to overnight.[2][3]
Formation of Multiple Byproducts - Reaction temperature is too high.- Excess of oxidizing agent is too large.- Maintain a controlled temperature. Exothermic reactions may require an ice bath during the addition of the oxidant.[8]- Use only a slight excess of the oxidizing agent.
Difficulty in Isolating the Product - Product is lost during aqueous workup due to its polarity.- Emulsion formation during extraction.- Saturate the aqueous layer with NaCl to decrease the solubility of the N-oxide.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).[2]- If an emulsion forms, allow the mixture to stand for a longer period or add a small amount of brine to break it.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Oxidation

Oxidizing SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference(s)
H₂O₂ / Glacial Acetic AcidQuinolineGlacial Acetic Acid70399.1[1]
40% Peracetic AcidPyridineNone85178-83[7]
m-CPBA7-acetamido-8-benzyloxyquinoline1,2-dichloroethaneRoom Temp.4882[3]
m-CPBAQuinolineChloroformReflux480 (for 3-formylquinoline N-oxide)[2]

Experimental Protocols

Protocol 1: N-Oxidation using Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a high-yield synthesis of quinoline N-oxide and is suitable for 2-methylquinoline.[1]

Materials:

  • 2-Methylquinoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (10-15% aqueous solution)

  • Sodium Carbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-methylquinoline (1 equivalent) in glacial acetic acid.

  • With stirring, slowly add 10-15% hydrogen peroxide (1-1.5 equivalents) dropwise to the solution. The addition should be done at a rate that allows for temperature control.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium carbonate until the pH is ~8.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from the N-oxidation of substituted quinolines.[2][3]

Materials:

  • 2-Methylquinoline

  • m-CPBA (~70-77%, 1.25-2.5 equivalents)

  • Dichloromethane or Chloroform

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-methylquinoline (1 equivalent) in dichloromethane or chloroform in a round-bottom flask.

  • Add m-CPBA (1.25-2.5 equivalents) portion-wise to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.

  • Stir the reaction mixture at room temperature or at reflux for 4-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-Methylquinoline in Solvent add_oxidant Add Oxidizing Agent (e.g., H2O2/AcOH or m-CPBA) start->add_oxidant react Heat and Stir (Monitor by TLC) add_oxidant->react neutralize Cool and Neutralize react->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_conversion Check TLC: Is there starting material left? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes complete_reaction Reaction is Complete check_conversion->complete_reaction No increase_time_temp Increase reaction time or temperature. Add more oxidant. incomplete_reaction->increase_time_temp check_byproducts Check TLC/NMR for byproducts. complete_reaction->check_byproducts no_byproducts No significant byproducts check_byproducts->no_byproducts No byproducts_present Byproducts Present check_byproducts->byproducts_present Yes workup_issue Potential issue during workup/purification. Review extraction and purification steps. no_byproducts->workup_issue optimize_conditions Optimize reaction conditions. (e.g., lower temperature). byproducts_present->optimize_conditions

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Regioselective Functionalization of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of quinoline N-oxides. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the N-oxide group so important for the regioselective functionalization of quinolines?

A1: The N-oxide group serves multiple crucial roles in the C-H functionalization of quinolines. Primarily, it acts as an excellent directing group, guiding transition metal catalysts to specific C-H bonds.[1][2] This directing effect is key to achieving regioselectivity that is often difficult with the parent quinoline. The N-oxide can also function as an internal oxidant in certain catalytic cycles.[3] Furthermore, activating the quinoline ring through N-oxidation is often necessary for the regio- and chemo-selective functionalization of these electron-deficient azaarenes.[4]

Q2: What are the most common sites for functionalization on quinoline N-oxides and what factors influence this?

A2: The most common sites for transition-metal-catalyzed C-H functionalization are the C2 and C8 positions.[5]

  • C2-Functionalization: This position is electronically activated, making it a frequent target.[6] Palladium catalysts, in particular, have historically shown a high preference for the C2 position.[3][7]

  • C8-Functionalization: The proximity of the C8-H bond to the N-oxide directing group allows for the formation of a stable five-membered metallacyclic intermediate, which is a key factor in directing catalysts to this position.[3][8] Catalysts based on Rhodium (Rh), Iridium (Ir), and Ruthenium (Ru) are often employed for C8 selectivity.[1][2][9]

The choice of metal catalyst, ligands, solvents, and reaction conditions are the primary factors that govern the regioselectivity of the reaction.[10]

Q3: I am observing a mixture of C2 and C8 isomers. How can I improve selectivity for the C8 position?

A3: Achieving high C8 selectivity often involves moving away from traditional palladium catalysts that favor the C2 position.[11] Consider the following:

  • Catalyst Choice: Employ Rhodium(III), Iridium(III), or Ruthenium(II) catalysts, which have been successfully used for C8-selective reactions like amidation, iodination, and arylation.[1][2][9]

  • Ligand and Additives: The ligand and additive system can significantly influence the outcome. For example, in a palladium-catalyzed C8 arylation, specific ligands and the use of acetic acid as a solvent were shown to be critical for overcoming the inherent C2 preference.[7]

  • Computational Insights: DFT computational studies have shown that C8 selectivity is often favored due to the formation of a more stable 5-membered metallacycle compared to the 4-membered intermediate required for C2 activation.[6][8] Understanding the reaction mechanism can guide catalyst and condition selection.

Q4: Can quinoline N-oxides be functionalized at positions other than C2 and C8?

A4: Yes, while less common, functionalization at other positions is possible. For instance, gold-catalyzed reactions have been developed for the C3-functionalization of quinoline N-oxides.[12] Additionally, specific substitution patterns on the quinoline ring can electronically or sterically block the more reactive sites, opening up pathways for functionalization at other positions like C4.[13]

Troubleshooting Guide

Issue 1: Poor or No Conversion to Product

  • Symptom: Starting material remains largely unreacted after the specified reaction time.

  • Possible Causes & Solutions:

    • Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. Ensure all reagents and solvents are dry and reactions are set up under an inert atmosphere (e.g., argon or nitrogen).[14]

    • Incorrect Reaction Temperature: The activation energy for the C-H activation step may not be met. Try incrementally increasing the reaction temperature. Conversely, sometimes high temperatures can lead to catalyst decomposition; in such cases, screening lower temperatures may be beneficial.

    • Inappropriate Base or Additive: The choice of base or additive (e.g., silver salts) can be critical.[1][2] Screen different bases (e.g., K₂CO₃, Li₂CO₃) or silver additives (e.g., AgNTf₂, Ag₂O) as specified in related protocols.

Issue 2: Low Yield of the Desired Regioisomer

  • Symptom: The desired product is formed, but the isolated yield is low, and significant side products are observed.

  • Possible Causes & Solutions:

    • Sub-optimal Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrate.[14]

    • Deoxygenation Side Reaction: In some Ru(II)-catalyzed reactions, the desired arylated N-oxide can be accompanied by an in-situ deoxygenated product.[2] Adjusting the temperature (e.g., lowering from 100 °C to 40 °C) can sometimes minimize this side reaction.[2]

    • Reversible C-H Activation: The initial C-H activation step might be reversible. Shifting the equilibrium towards the product by using an excess of one reactant or removing a byproduct could improve the yield.[15]

Issue 3: Poor Regioselectivity

  • Symptom: A mixture of regioisomers (e.g., C2 and C8) is formed, leading to difficult purification.

  • Possible Causes & Solutions:

    • Incorrect Catalyst System: The primary determinant of regioselectivity is the metal catalyst. As detailed in the table below, different metals have inherent preferences. For C8 selectivity, Rh(III) or Ir(III) are often more effective than Pd(II).[3][9]

    • Solvent Effects: The solvent can play a significant role in selectivity. DFT studies have highlighted that specific solvation effects can alter the energy profile of the catalytic cycle, favoring one regioisomeric pathway over another.[7] Consider screening different solvents.

    • Steric and Electronic Effects: The substituents on your quinoline N-oxide substrate can influence the outcome. Bulky groups near one position may sterically hinder it, favoring reaction at another site. Electron-donating or -withdrawing groups alter the nucleophilicity of the C-H bonds, affecting their reactivity.[7]

Catalyst Regioselectivity Data

The choice of transition metal is paramount in directing the functionalization to the desired position. The following table summarizes the general regioselective preferences of commonly used metal catalysts.

Catalyst MetalPreferred PositionType of FunctionalizationReference
Palladium (Pd)C2Arylation, Alkenylation[3][7][11]
Palladium (Pd)C8Arylation (under specific conditions)[7][11]
Rhodium (Rh)C8Iodination, Alkylation, Amidation, Arylation[3][9][10]
Iridium (Ir)C8Amidation, Borylation[9][11]
Ruthenium (Ru)C8Arylation (with concurrent deoxygenation)[1][2]
Copper (Cu)C2Amidation, Carbamoylation[10][16]
Iron (Fe)C2Alkenylation[10]
Gold (Au)C3Alkylation, Alkenylation[12]

Key Experimental Protocols

Protocol 1: Rh(III)-Catalyzed C8-Iodination of Quinoline N-Oxides [9]

This protocol describes the direct introduction of an iodine atom at the C8 position.

  • Reagents: Quinoline N-oxide (0.1 mmol, 1.0 equiv), N-Iodosuccinimide (NIS) (1.5 equiv), [Cp*RhCl₂]₂ (4 mol %), AgNTf₂ (16 mol %).

  • Solvent: 1,2-Dichloroethane (DCE, 0.5 mL).

  • Procedure:

    • To an oven-dried reaction vial, add the quinoline N-oxide substrate, NIS, [Cp*RhCl₂]₂, and AgNTf₂.

    • Add 1,2-dichloroethane under an inert atmosphere.

    • Stir the reaction mixture at the designated temperature (e.g., room temperature or slightly elevated) until completion (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with aqueous Na₂S₂O₃ solution to quench excess iodine, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Protocol 2: Ru(II)-Catalyzed C8-Arylation with In Situ Deoxygenation [2]

This method achieves C8-arylation of quinoline N-oxides using arylboronic acids, resulting in the 8-arylquinoline product.

  • Reagents: Quinoline N-oxide (1.0 equiv), Phenylboronic acid (3.0 equiv), [RuCl₂(p-cymene)]₂ (5 mol %), Triflic anhydride (25 mol %), Ag₂O (2.5 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • In an oven-dried reaction vial under an argon atmosphere, combine the quinoline N-oxide, phenylboronic acid, [RuCl₂(p-cymene)]₂, and Ag₂O.

    • Add THF as the solvent.

    • Add triflic anhydride to the mixture.

    • Stir the reaction at 40 °C until the starting material is consumed.

    • After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides [14]

A general procedure for the C2-selective arylation using a palladium catalyst.

  • Reagents: Quinoline N-oxide (1.0 mmol), Aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol %), Ligand (e.g., P(t-Bu)₂Me·HBF₄, 10 mol %), Base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Toluene or DMF (5 mL).

  • Procedure:

    • In a reaction vessel, combine the quinoline N-oxide, aryl bromide, Pd(OAc)₂, ligand, and base.

    • Add the solvent.

    • Degas the mixture (e.g., by bubbling argon through the solution) and then heat under an inert atmosphere at the specified temperature (e.g., 110 °C).[6]

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Visualized Workflows and Mechanisms

G General Experimental Workflow for C-H Functionalization start Reaction Setup reagents Combine Quinoline N-Oxide, Catalyst, Ligand, Base, and Coupling Partner start->reagents solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup monitoring->workup Complete quench Cool and Quench Reaction workup->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purification dry->purify chromatography Column Chromatography purify->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: A typical experimental workflow for C-H functionalization reactions.

G Troubleshooting Poor Regioselectivity start Problem: Poor Regioselectivity (Mixture of Isomers) q1 Is the catalyst known for the desired selectivity? start->q1 sol1 Change Catalyst: - For C8, try Rh(III) or Ir(III) - For C2, try Pd(II) or Cu(I) q1->sol1 No q2 Have reaction conditions been optimized? q1->q2 Yes a1_yes Yes a1_no No end Improved Selectivity sol1->end sol2 Screen Solvents & Temperature q2->sol2 No q3 Does the substrate have significant steric or electronic bias? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Modify Substrate: - Add/remove blocking groups - Alter electronic nature q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: A logical flowchart for troubleshooting poor regioselectivity.

G Mechanism of C8 vs. C2 Selectivity cluster_0 C8-Functionalization Pathway cluster_1 C2-Functionalization Pathway start Quinoline N-Oxide + Metal Catalyst [M] coord Coordination of N-Oxide to [M] start->coord c8_activation C8-H Activation coord->c8_activation Favored by Rh, Ir, Ru c2_activation C2-H Activation coord->c2_activation Often favored by Pd c8_intermediate Stable 5-membered metallacycle intermediate c8_activation->c8_intermediate c8_product C8-Functionalized Product c8_intermediate->c8_product c2_intermediate Less stable 4-membered metallacycle intermediate c2_activation->c2_intermediate c2_product C2-Functionalized Product c2_intermediate->c2_product

Caption: The role of metallacycle stability in directing C8 vs. C2 selectivity.

References

Optimization of reaction conditions for 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 2-Methylquinoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the oxidation of 2-methylquinoline. This is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid (m-CPBA), peracetic acid), hydrogen peroxide, or ozone.[1] Peracetic acid, often generated in situ from hydrogen peroxide and glacial acetic acid, is a widely used reagent for this transformation.[2][3]

Q2: I am observing low yields of this compound. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Suboptimal Temperature: The reaction temperature might be too low, slowing down the reaction rate, or too high, leading to decomposition of the product or oxidant. A typical temperature range for N-oxidation with peracetic acid is 60-80°C.[2]

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. Using a slight excess of the oxidant is common.

  • Side Reactions: The methyl group at the 2-position can be susceptible to oxidation, leading to byproducts such as quinoline-2-carboxylic acid, especially with strong, non-selective oxidizing agents.[4]

To improve the yield, consider optimizing the reaction time, temperature, and stoichiometry of the reagents. A carefully controlled addition of the oxidizing agent can also help to minimize side reactions.

Q3: How can I detect the formation of this compound and potential byproducts in my reaction mixture?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and identify the formation of new products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show characteristic shifts in the signals of the protons and carbons of the pyridine ring upon N-oxidation.[1]

  • Mass Spectrometry (MS): N-oxides exhibit a characteristic molecular ion peak (M+) and often a fragment corresponding to the loss of an oxygen atom (M-16)+.[1]

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching absorption will be present in the "fingerprint" region of the IR spectrum.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the desired product from the starting material and any byproducts.[1]

Q4: What are the common side reactions during the synthesis of this compound, and how can they be minimized?

A4: The primary side reaction is the oxidation of the methyl group to a carboxylic acid, forming quinoline-2-carboxylic acid. While this is more prevalent with stronger oxidants like potassium permanganate, it can also occur with peracids under harsh conditions. To minimize this, use milder reaction conditions, control the temperature carefully, and avoid a large excess of the oxidizing agent.

Troubleshooting Guide

Issue Possible Causes Solutions
Low or no product formation 1. Inactive oxidizing agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh batch of oxidizing agent or titrate to check its concentration.2. Gradually increase the reaction temperature (e.g., in 5-10°C increments) while monitoring with TLC.3. Increase the reaction time and monitor for the consumption of starting material by TLC.
Formation of multiple products (byproducts) 1. Over-oxidation of the methyl group.2. Reaction temperature is too high.3. Excess of oxidizing agent.1. Use a more selective oxidizing agent (e.g., m-CPBA or in situ peracetic acid).2. Maintain the reaction temperature within the optimal range (e.g., 60-80°C).3. Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the oxidizing agent.
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during workup.2. Incomplete removal of acetic acid (if used as a solvent).1. After neutralization, extract the aqueous phase multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).2. After the reaction, remove acetic acid under reduced pressure before proceeding with the workup.[2]

Data Presentation

Table 1: Representative Reaction Conditions for the N-Oxidation of 2-Methylquinoline

Parameter Condition A (Peracetic Acid) Condition B (m-CPBA) Expected Outcome
Oxidizing Agent Peracetic acid (from H₂O₂ and Acetic Acid)m-Chloroperbenzoic acidBoth are effective for N-oxidation. Peracetic acid is less expensive, while m-CPBA can be more selective.
Solvent Glacial Acetic AcidDichloromethane (DCM) or ChloroformThe choice of solvent depends on the oxidizing agent and the desired reaction temperature.
Temperature 60-80°CRoom Temperature to 40°CPeracetic acid reactions often require heating, while m-CPBA reactions can proceed at lower temperatures.
Reaction Time 2-6 hours4-12 hoursReaction progress should be monitored by TLC to determine the optimal time.
Stoichiometry (Oxidant:Substrate) 1.1 : 1 to 1.5 : 11.1 : 1 to 1.3 : 1A slight excess of the oxidant is generally recommended to ensure complete conversion.
Typical Yield 70-85%75-90%Yields can vary based on the specific conditions and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound using in situ Peracetic Acid

This protocol is adapted from the synthesis of pyridine-N-oxide.[2]

Materials:

  • 2-Methylquinoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-35%)

  • Sodium Carbonate

  • Chloroform or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-methylquinoline (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: While stirring, slowly add hydrogen peroxide (1.1-1.5 equivalents) portion-wise to the solution. The reaction is exothermic, and the temperature should be maintained between 60-70°C, using a water bath for cooling if necessary.

  • Reaction Monitoring: Heat the reaction mixture at 70-80°C for several hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Remove the excess acetic acid and water under reduced pressure. c. Carefully neutralize the residue with a saturated solution of sodium carbonate until the pH is basic. d. Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Isolation and Purification: a. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. c. The product can be further purified by recrystallization from a suitable solvent (e.g., acetone/hexane mixture) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Methylquinoline in Glacial Acetic Acid add_h2o2 Add H₂O₂ (30-35%) (Maintain 60-70°C) start->add_h2o2 heat Heat at 70-80°C (Monitor by TLC) add_h2o2->heat cool Cool to Room Temp. heat->cool evaporate Remove Acetic Acid (Reduced Pressure) cool->evaporate neutralize Neutralize with Na₂CO₃ evaporate->neutralize extract Extract with CHCl₃ or DCM neutralize->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

logical_relationship cluster_main Main Reaction Pathway cluster_side Potential Side Reaction cluster_troubleshooting Troubleshooting Logic start 2-Methylquinoline product This compound start->product [O] (e.g., Peracetic Acid) side_product Quinoline-2-carboxylic acid start->side_product Over-oxidation (Harsh Conditions) low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Possible Cause side_rxn Side Reactions low_yield->side_rxn Possible Cause increase_time Increase Time incomplete_rxn->increase_time Solution increase_temp Increase Temp incomplete_rxn->increase_temp Solution control_temp Control Temp side_rxn->control_temp Solution control_oxidant Control [Oxidant] side_rxn->control_oxidant Solution

Caption: Key reactions and troubleshooting logic for the synthesis.

References

Technical Support Center: Synthesis of 2-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is resulting in a low yield and a large amount of tar-like polymer. What is causing this and how can I prevent it?

A1: The primary cause of low yields and polymerization in the Doebner-von Miller synthesis is the acid-catalyzed self-condensation of the α,β-unsaturated aldehyde or ketone.[1][2] To mitigate this significant side reaction, consider the following strategies:

  • Biphasic Reaction Medium: By sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase, you can significantly reduce its polymerization.[2][3]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the reaction mixture helps to maintain its low concentration, thereby favoring the desired reaction pathway over self-condensation.[1]

  • Optimize Reaction Temperature: While heat is often required, excessive temperatures can accelerate polymerization. It is advisable to maintain the lowest temperature that allows the reaction to proceed at a reasonable rate.[2]

Q2: I am observing a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?

A2: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[4] The cyclization step, which is an intramolecular electrophilic aromatic substitution, is often the rate-determining step. To control the formation of a specific regioisomer, you can:

  • Modify Substituents: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can favor cyclization at the less sterically hindered position.[4]

  • Aniline Substitution: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups (e.g., methoxy) can direct the cyclization, while electron-withdrawing groups (e.g., chloro, fluoro) can favor the formation of the other regioisomer.[4]

  • Choice of Acid Catalyst: The type of acid catalyst used can influence the ratio of regioisomers. For instance, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can offer different selectivity compared to sulfuric acid.[4]

Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of isomers. How can I improve the regioselectivity for the 2-substituted quinoline?

A3: Achieving high regioselectivity in the Friedländer annulation with unsymmetrical ketones is a common challenge.[5] Several strategies can be employed to favor the formation of the desired 2-substituted quinoline:

  • Catalyst Selection: The use of specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to provide high regioselectivity for the 2-substituted product.[5]

  • Slow Addition of Ketone: A slow addition of the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity in favor of the 2-substituted isomer.[5]

  • Reaction Temperature: The regioselectivity of the Friedländer reaction can be temperature-dependent. In some cases, higher temperatures have been shown to improve the ratio of the desired 2-substituted product.[5]

Troubleshooting Guides

Problem: Low Yield in Quinoline Synthesis

dot

Low_Yield_Troubleshooting start Low Yield of Desired Quinoline purity Check Purity of Starting Materials (Aniline, Carbonyl Compound) start->purity conditions Optimize Reaction Conditions start->conditions catalyst Evaluate Catalyst Performance start->catalyst workup Assess Work-up and Purification start->workup sub_purity Impurities can inhibit catalysts or cause side reactions. purity->sub_purity temp Temperature too high/low? conditions->temp time Reaction time insufficient/excessive? conditions->time solvent Inappropriate solvent? conditions->solvent cat_choice Is the catalyst appropriate for the specific reaction? (e.g., Lewis vs. Brønsted acid) catalyst->cat_choice cat_loading Is catalyst loading optimal? catalyst->cat_loading extraction Incomplete extraction of product? workup->extraction purification_loss Loss of product during purification (e.g., chromatography, recrystallization)? workup->purification_loss

Caption: Troubleshooting workflow for low yields in quinoline synthesis.

Problem: Formation of Polymeric Byproducts in Doebner-von Miller Synthesis

Polymerization_Troubleshooting start High Polymer Formation in Doebner-von Miller Synthesis cause1 High Concentration of α,β-Unsaturated Carbonyl start->cause1 cause2 Harsh Reaction Conditions start->cause2 solution1a Employ Biphasic Solvent System (e.g., Toluene/Water) cause1->solution1a solution1b Slow, Dropwise Addition of Carbonyl Compound cause1->solution1b solution2a Optimize Acid Concentration (Avoid excessively strong acids) cause2->solution2a solution2b Control Reaction Temperature (Use lowest effective temperature) cause2->solution2b outcome Reduced Polymerization, Increased Quinoline Yield solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome

References

Technical Support Center: Purification of 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylquinoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted 2-methylquinoline, residual oxidizing agents (like peroxy acids or hydrogen peroxide), and byproducts from the oxidation reaction. If the starting 2-methylquinoline was impure, isomers such as 8-methylquinoline could also be present as their corresponding N-oxides.

Q2: What is the best initial purification strategy for a complex crude mixture?

A2: For complex mixtures containing multiple components of varying polarities, column chromatography is the recommended initial purification technique. Recrystallization is generally more effective for removing minor impurities from a product that is already relatively pure.

Q3: this compound is a polar compound. What should I consider when choosing a purification method?

A3: The high polarity of N-oxides means they adhere strongly to silica gel. Therefore, for column chromatography, more polar solvent systems are typically required for elution. For recrystallization, a solvent system where the compound has good solubility at high temperatures but poor solubility at room temperature is ideal.

Q4: Are there any stability concerns with this compound during purification?

A4: While generally stable, prolonged exposure to high temperatures or harsh acidic or basic conditions should be avoided to prevent potential degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Streaking or poor separation on TLC plate 1. Overloading: Too much sample has been applied to the TLC plate. 2. Inappropriate Solvent System: The eluent is either too polar or not polar enough. 3. Interaction with Silica Gel: The basic nature of the quinoline moiety can interact with the acidic silica gel, causing streaking.1. Use a more dilute solution for spotting on the TLC plate. 2. Systematically vary the solvent ratio (e.g., dichloromethane:methanol) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound. 3. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the active sites on the silica gel.
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective. For very polar N-oxides, systems like 5-10% methanol in dichloromethane may be necessary.[1]
Poor separation of product from impurities 1. Inappropriate Stationary Phase: Silica gel may not be the optimal stationary phase for the specific separation. 2. Co-elution of Impurities: An impurity may have a similar polarity to the product in the chosen solvent system.1. Consider using a different stationary phase, such as alumina (neutral or basic). 2. Try a different solvent system. Sometimes, switching one of the solvents (e.g., using ethyl acetate instead of dichloromethane) can alter the elution order and improve separation.
Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling 1. Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Concentration: The solution is not saturated. 3. Presence of Impurities: High levels of impurities can inhibit crystallization.1. Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is sparingly soluble) can also be effective. 2. Reduce the volume of the solvent by evaporation. 3. An initial purification by column chromatography may be necessary to remove the bulk of impurities.
Product "oils out" instead of crystallizing 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The melting point of the compound is lower than the temperature of the solution. 1. Add a small amount of additional hot solvent. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 3. Ensure the solution is cooled well below the melting point of the pure compound.
Low recovery of purified product 1. Too much solvent was used for recrystallization. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the crystallization mixture thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable mobile phase using TLC. A common starting point is a mixture of dichloromethane and methanol.

    • Prepare several developing chambers with different ratios of DCM:MeOH (e.g., 99:1, 98:2, 95:5).

    • Spot the crude material on TLC plates and develop them in the different solvent systems.

    • The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4. If streaking is observed, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar mobile phase to be used.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, start with a low polarity and gradually increase the proportion of the more polar solvent.

    • Collect fractions in separate tubes.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization

General Procedure:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Common Recrystallization Solvents to Screen:

SolventBoiling Point (°C)Polarity
Water100High
Ethanol78High
Methanol65High
Acetone56Medium
Ethyl Acetate77Medium
Dichloromethane40Medium
Toluene111Low
Hexane69Low

Solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane) can also be effective.

Data Presentation

The following table summarizes typical analytical data for purified this compound.

ParameterValue
Appearance White to off-white solid
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
¹H NMR (400 MHz, CD₂Cl₂) δ [ppm] 8.72 – 8.65 (m, 1H), 7.84 (dd, J = 8.0, 1.4 Hz, 1H), 7.74 – 7.70 (m, 1H), 7.63 – 7.56 (m, 2H), 7.30 (d, J = 8.5 Hz, 1H), 2.64 (s, 3H)
¹³C NMR (101 MHz, CD₂Cl₂) δ [ppm] 145.9, 142.0, 130.3, 129.7, 128.5, 127.9, 124.6, 123.5, 119.6, 18.9

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis to Assess Purity crude->tlc high_purity High Purity? tlc->high_purity complex_mixture Complex Mixture? high_purity->complex_mixture No recrystallization Recrystallization high_purity->recrystallization Yes column Column Chromatography complex_mixture->column Yes complex_mixture->recrystallization No tlc_fractions tlc_fractions column->tlc_fractions Monitor Fractions by TLC pure_product Pure this compound recrystallization->pure_product characterization Characterization (NMR, etc.) pure_product->characterization tlc_fractions->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered issue_type Technique? start->issue_type chromatography Column Chromatography issue_type->chromatography Chromatography recrystallization Recrystallization issue_type->recrystallization Recrystallization chrom_problem Problem? chromatography->chrom_problem streaking Streaking/Poor Separation chrom_problem->streaking Streaking no_elution Product Not Eluting chrom_problem->no_elution No Elution solve_streaking Adjust Solvent Polarity Add Basic Modifier (e.g., Et3N) streaking->solve_streaking solve_elution Increase Solvent Polarity (Gradient Elution) no_elution->solve_elution recryst_problem Problem? recrystallization->recryst_problem no_crystals No Crystals Form recryst_problem->no_crystals No Crystals oiling_out Product Oils Out recryst_problem->oiling_out Oiling Out low_yield Low Yield recryst_problem->low_yield Low Yield solve_no_crystals Concentrate Solution Change Solvent/Use Solvent Pair no_crystals->solve_no_crystals solve_oiling Add More Hot Solvent Cool Slowly oiling_out->solve_oiling solve_low_yield Minimize Hot Solvent Volume Cool Thoroughly low_yield->solve_low_yield

Caption: Troubleshooting logic for common purification issues.

References

Stability and storage conditions for 2-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Methylquinoline N-oxide. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2 - 8 °C in a tightly sealed container.[1][2] It is also advisable to store it in a cool, dry, and well-ventilated area, protected from light.[3][4]

Q2: How stable is this compound under normal laboratory conditions?

A2: this compound is generally stable under normal temperatures and pressures.[5] However, like its parent compound, 2-methylquinoline, it may be sensitive to air, light, and moisture over extended periods.[4] To ensure integrity, always keep the container tightly closed when not in use.

Q3: What are the known incompatibilities for this compound?

A3: While specific incompatibility data for the N-oxide is limited, it is prudent to avoid strong oxidizing agents, strong acids, and peroxides, which are known to be incompatible with the parent compound, 2-methylquinoline.[3][4]

Q4: What are the hazardous decomposition products of this compound?

A4: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6]

Q5: What is the appearance and physical state of this compound?

A5: this compound typically appears as a white to orange to green powder or crystal.[1][2] It is a solid at room temperature, with a melting point of 67 °C.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected degradation of the compound in solution. pH instability: Similar quinoline compounds can be unstable in acidic conditions.[7]Buffer the solution to a pH between 5.5 and 9.0.
Photodegradation: Exposure to light can cause degradation.[3][7]Protect the solution from light by using amber vials or covering the container with aluminum foil.
Oxidation: The compound may be susceptible to oxidation.[7]Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Thermal Stress: Elevated temperatures can lead to decomposition.[7]Avoid high temperatures during your experiments unless required by the protocol. Store solutions at recommended temperatures when not in use.
Inconsistent experimental results. Improper storage: Fluctuations in temperature or exposure to air and moisture can affect the compound's purity over time.[4]Ensure the compound is stored at 2 - 8 °C in a tightly sealed container.[1][2]
Contamination: Cross-contamination from lab equipment or reagents.Use clean, dedicated glassware and high-purity solvents.
Change in physical appearance (e.g., color). Exposure to air or light: The parent compound, 2-methylquinoline, is known to turn reddish-brown on exposure to air.[8]While some color variation is noted in its appearance (white to orange to green), significant changes may indicate degradation. It is recommended to use a fresh sample or re-purify the existing stock if purity is critical.

Experimental Protocols

Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7]

Forced_Degradation_Workflow start Start: Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., Solid state, 60°C) start->thermal photo Photolytic Stress (e.g., UV/Vis light, RT) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analysis end End: Characterize Degradants and Determine Degradation Pathway analysis->end PPE_Logic start Handling this compound ventilation Work in a well-ventilated area or under a chemical fume hood start->ventilation avoid_contact Avoid contact with skin, eyes, and clothing start->avoid_contact end Safe Handling Achieved ventilation->end ppe Wear appropriate Personal Protective Equipment (PPE) avoid_contact->ppe gloves Protective Gloves ppe->gloves goggles Safety Goggles/Glasses ppe->goggles clothing Protective Clothing/Lab Coat ppe->clothing gloves->end goggles->end clothing->end

References

Troubleshooting unexpected isomer formation in quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of quinolin-2-ones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the unexpected formation of isomers.

Troubleshooting Guides & FAQs

This section is designed to help you identify and resolve issues related to isomer formation and other common problems encountered during quinolin-2-one synthesis.

FAQs

Q1: I am trying to synthesize a quinolin-2-one derivative but I am getting a mixture of isomers. What is the likely isomeric impurity?

A1: The most common isomeric impurity in quinolin-2-one synthesis is the corresponding quinolin-4-one derivative. The formation of these two isomers is highly dependent on the synthetic route and reaction conditions employed.

Q2: Which synthetic routes are prone to forming both quinolin-2-one and quinolin-4-one isomers?

A2: The Conrad-Limpach-Knorr synthesis and the Camps cyclization are two common methods where regioselectivity can be an issue, leading to the formation of either the quinolin-2-one or the quinolin-4-one isomer.

Q3: How does temperature affect isomer formation in the Conrad-Limpach-Knorr synthesis?

A3: In the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester, temperature plays a crucial role in determining the final product. Lower temperatures (around room temperature) favor the kinetic product, which leads to the 4-hydroxyquinoline (the tautomer of quinolin-4-one).[1][2] Higher temperatures (typically around 140°C or more) favor the thermodynamic product, the β-keto acid anilide, which then cyclizes to the quinolin-2-one.[3][4]

Q4: How does the choice of base influence isomer formation in the Camps cyclization?

A4: The Camps cyclization of an o-acylaminoacetophenone can yield either a quinolin-2-one or a quinolin-4-one depending on the base used. A strong base, such as sodium hydroxide, tends to favor the formation of the quinolin-4-one.[5] Conversely, a weaker base is more likely to direct the reaction towards the quinolin-2-one isomer.[5]

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Unexpected formation of quinolin-4-one isomer Reaction temperature is too low in a Conrad-Limpach-Knorr type synthesis. Lower temperatures favor the kinetic product, which leads to the 4-hydroxyquinoline (quinolin-4-one tautomer).[1][2]Increase the initial condensation temperature to favor the formation of the thermodynamic intermediate that leads to the quinolin-2-one.[3][4]
A strong base was used in a Camps cyclization. Strong bases favor deprotonation leading to the quinolin-4-one.[5]Use a weaker base to favor the cyclization pathway that yields the quinolin-2-one.[5]
Low Yield Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Suboptimal reaction temperature. For thermal cyclizations like the Conrad-Limpach, ensure the temperature is high enough (often >250°C) for efficient ring closure.[3]
Poor quality of starting materials or reagents. Use purified starting materials and anhydrous solvents.
Formation of Tar/Polymeric Material Harsh reaction conditions (e.g., strong acid, high temperature for prolonged periods). Consider using milder reaction conditions, such as a weaker acid catalyst or a lower reaction temperature with a longer reaction time.
Self-condensation of starting materials. In the Friedländer synthesis, self-condensation of the ketone can be a side reaction. Using a catalyst can sometimes mitigate this.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize. Try different solvent systems for crystallization. If that fails, purification by column chromatography may be necessary.
Isomers are difficult to separate. Utilize a high-resolution analytical technique like HPLC with a suitable column and mobile phase for separation. Preparative HPLC may be required for isolating pure isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Formation
Synthetic Route Key Reaction Condition Favored Isomer Notes
Conrad-Limpach-Knorr Synthesis Low Temperature (e.g., Room Temp)Quinolin-4-one (as 4-hydroxyquinoline)Favors the kinetically controlled product.[1][2]
High Temperature (e.g., ≥ 140°C)Quinolin-2-one (as 2-hydroxyquinoline)Favors the thermodynamically controlled product.[3][4]
Camps Cyclization Strong Base (e.g., NaOH)Quinolin-4-oneDirects the intramolecular aldol condensation to one pathway.[5]
Weaker Base (e.g., Cs₂CO₃)Quinolin-2-oneFavors the alternative cyclization pathway.[5]
Table 2: Comparative 1H and 13C NMR Chemical Shifts (δ, ppm) for Quinolin-2-one and Quinolin-4-one

Note: Chemical shifts are approximate and can vary based on the solvent and substituents.

Position Quinolin-2-one (in DMSO-d₆) Quinolin-4-one (in DMSO-d₆) [6]
1H NMR
H-3~6.5~6.34
H-4~7.8-
H-5~7.6~8.10
H-6~7.2~7.34
H-7~7.5~7.64-7.70
H-8~7.4~7.77
N-H~11.6~11.72
13C NMR
C-2~162~150
C-3~121~107
C-4~139~177
C-4a~115~119
C-5~128~123
C-6~122~125
C-7~130~132
C-8~115~119
C-8a~139~141

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This protocol describes the initial condensation to form the enamine intermediate followed by thermal cyclization.

Step 1: Synthesis of the Enamine Intermediate

  • In a round-bottom flask, dissolve the aniline (1.0 eq.) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.) in a suitable solvent like toluene.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Place the crude enamine intermediate in a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250°C with stirring.

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent like hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Protocol 2: HPLC Method for Isomer Analysis

This is a general reverse-phase HPLC method that can be optimized for the separation of quinolin-2-one and quinolin-4-one isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient could be 10-90% B over 20 minutes. This will need to be optimized based on the specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Quantification: Prepare standard solutions of purified isomers to create a calibration curve for accurate quantification.

Visualizations

Reaction Pathways

G cluster_0 Conrad-Limpach-Knorr Synthesis cluster_1 Camps Cyclization A Aniline + β-Ketoester B Low Temp (Kinetic Control) A->B C High Temp (Thermodynamic Control) A->C D β-Aminoacrylate (Kinetic Intermediate) B->D E β-Ketoanilide (Thermodynamic Intermediate) C->E F Quinolin-4-one D->F G Quinolin-2-one E->G H o-Acylaminoacetophenone I Strong Base (e.g., NaOH) H->I J Weaker Base H->J K Quinolin-4-one I->K L Quinolin-2-one J->L

Caption: Key synthetic routes and the influence of conditions on isomer formation.

Troubleshooting Workflow

G A Unexpected Isomer Detected (e.g., by LC-MS or NMR) B Identify Synthetic Route A->B C Conrad-Limpach-Knorr? B->C Yes D Camps Cyclization? B->D Yes E Check Reaction Temperature C->E F Check Base Used D->F G Temperature too low? E->G H Base too strong? F->H I Increase Condensation Temperature G->I Yes J Use Weaker Base H->J Yes K Re-run Synthesis and Analyze Product Mixture I->K J->K

Caption: A logical workflow for troubleshooting unexpected isomer formation.

References

Navigating Steric Challenges in Quinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of substituted quinolines is a cornerstone of modern synthetic chemistry. However, the inherent steric hindrance, particularly around the C8 position, can often lead to challenging reactions, low yields, and complex product mixtures. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving 8-substituted quinolines so challenging?

The C8 position of the quinoline ring is subject to significant steric hindrance from the adjacent fused benzene ring and the nitrogen-containing pyridine ring. This steric congestion can impede the approach of catalysts and reagents, making bond formation at this position difficult.

Q2: My Suzuki-Miyaura coupling with an 8-bromoquinoline is giving a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings of 8-bromoquinolines often stem from several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and, crucially, the phosphine ligand is paramount. Standard catalysts may not be effective for sterically hindered substrates.[1]

  • Suboptimal Base: The base plays a critical role in the activation of the boronic acid. An inappropriate choice of base can lead to a stalled reaction.[1]

  • Instability of Boronic Acids: Some boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to decomposition or protodeboronation under the reaction conditions.[1]

  • Inadequate Reaction Temperature: Insufficient thermal energy can result in slow or incomplete reactions.[1]

Q3: How do I choose the right phosphine ligand for a cross-coupling reaction with a sterically hindered quinoline?

For sterically demanding substrates like substituted quinolines, bulky and electron-rich phosphine ligands are generally preferred.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][4] Some commonly used and effective ligands include:

  • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos): These are known for their ability to facilitate the coupling of challenging substrates.[5]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form highly stable and active palladium complexes.[5]

  • Ferrocene-derived ligands (e.g., dppf): These have also shown to be effective in certain cases.[1]

Q4: What are common side reactions in palladium-catalyzed cross-coupling of haloquinolines and how can I minimize them?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. Common side reactions include:

  • Homocoupling of the Boronic Acid: This forms a biaryl product from two molecules of the boronic acid. This can often be suppressed by using a slight excess of the haloquinoline.

  • Dehalogenation of the Haloquinoline: The halogen atom is replaced by a hydrogen atom. The choice of base and solvent can influence this side reaction.[1]

  • Protodeboronation of the Boronic Acid: The boronic acid reacts with a proton source, leading to the corresponding unfunctionalized arene. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Ineffective Catalyst/Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or consider N-heterocyclic carbene (NHC) ligands. Use a pre-catalyst that readily forms the active Pd(0) species.[1]
Inappropriate Base Screen different bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous.[1]
Boronic Acid Instability Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Ensure anhydrous conditions if appropriate for the protocol.[1]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Some sterically hindered couplings require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.
Oxygen Contamination Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[6]
Problem 2: Reaction Stalls in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Deactivation The active Pd(0) species may be decomposing. Consider using a more robust pre-catalyst or a different ligand that stabilizes the catalyst. A higher catalyst loading may also be necessary.[2]
Product Inhibition The aminated quinoline product may be coordinating to the palladium center and inhibiting catalysis. Try diluting the reaction or adding the amine coupling partner slowly over time.
Incorrect Base Strength For less reactive aryl chlorides, a stronger base like sodium tert-butoxide (NaOtBu) is often required. Ensure the base is anhydrous and of high purity.[2]
Poor Ligand Choice Screen a variety of bulky, electron-rich phosphine ligands. The optimal ligand is often specific to the substrate and amine.[2]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various cross-coupling reactions with substituted quinolines, providing a baseline for optimization.

Table 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101692
Pd(dppf)Cl₂ (5)-K₂CO₃DMF902478

Table 2: Buchwald-Hartwig Amination of 8-Chloroquinoline with Aniline

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1101888
Pd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801295
XPhos Pd G3 (3)-K₂CO₃t-Amyl alcohol1002482

Table 3: C-H Arylation of Quinoline N-Oxide with Benzene

Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (10)Ag₂CO₃Benzene1302456[7]
Pd(OAc)₂ (5)PivOHDMF1201275
[Cp*RhCl₂]₂ (4)Cu(OAc)₂DCE1001289

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 8-Bromoquinoline
  • To an oven-dried Schlenk tube, add 8-bromoquinoline (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 8-Haloquinoline
  • In a glovebox or under a stream of inert gas, add the 8-haloquinoline (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., dichloromethane), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed C-H Arylation of Quinoline N-Oxide
  • To a pressure tube, add quinoline N-oxide (1.0 equiv.), the aryl source (e.g., benzene, 10 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant/additive (e.g., Ag₂CO₃, 2.2 equiv.).[7][8]

  • Seal the tube and heat the mixture to the specified temperature (e.g., 130 °C) for the required time.[7][8]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-arylquinoline N-oxide.[8]

Visualizing Workflows and Concepts

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst Check Catalyst/Ligand System start->catalyst base Evaluate Base start->base reagents Assess Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions solution1 Screen Bulky Phosphine Ligands (e.g., SPhos, XPhos) catalyst->solution1 solution2 Use Stronger Base (e.g., K3PO4, Cs2CO3) base->solution2 solution3 Use Boronic Esters Ensure Anhydrous Conditions reagents->solution3 solution4 Increase Temperature Degas Solvents Thoroughly conditions->solution4 Ligand_Selection_Pathway start Reaction with Sterically Hindered Quinoline decision Is steric hindrance a major issue? start->decision high_sterics High Steric Hindrance (e.g., 8-substituted) decision->high_sterics Yes low_sterics Moderate Steric Hindrance decision->low_sterics No ligand_choice1 Select Bulky, Electron-Rich Biaryl Phosphine Ligands (XPhos, SPhos, RuPhos) high_sterics->ligand_choice1 ligand_choice2 Consider N-Heterocyclic Carbene (NHC) Ligands high_sterics->ligand_choice2 ligand_choice3 Standard Phosphine Ligands (e.g., PPh3, dppf) may be sufficient low_sterics->ligand_choice3 General_Experimental_Workflow step1 Step 1: Reagent Preparation Oven-dry glassware Degas solvents Weigh reagents under inert atmosphere step2 Step 2: Reaction Setup Charge vessel with quinoline substrate, coupling partner, catalyst, ligand, and base step1->step2 step3 Step 3: Reaction Execution Heat to desired temperature with vigorous stirring Monitor progress by TLC/LC-MS step2->step3 step4 Step 4: Workup Cool to room temperature Quench reaction Aqueous extraction step3->step4 step5 Step 5: Purification Dry organic layer Concentrate under vacuum Column chromatography step4->step5 step6 Step 6: Characterization NMR, MS, etc. step5->step6

References

Validation & Comparative

2-Methylquinoline N-oxide in Catalysis: A Comparative Guide to Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. Quinoline and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and functional materials. This guide provides an objective comparison of the catalytic performance of 2-Methylquinoline N-oxide against other quinoline derivatives, supported by experimental data, to aid in the rational design of catalytic systems.

The introduction of an N-oxide functionality to the quinoline core dramatically alters its electronic properties and provides a powerful tool for directing catalytic reactions. This is particularly evident in transition metal-catalyzed C-H functionalization, where the N-oxide group can act as a directing group, enabling high regioselectivity that is otherwise difficult to achieve. This guide focuses on the palladium-catalyzed C-H arylation as a representative transformation to highlight the distinct catalytic roles of this compound and other quinoline derivatives.

Performance Comparison in Palladium-Catalyzed C-H Arylation

The palladium-catalyzed C-H arylation of quinoline N-oxides demonstrates a significant advantage in terms of reactivity and selectivity compared to quinoline derivatives lacking the N-oxide directing group. The N-oxide is crucial for the C-H activation step, leading to the formation of a palladacycle intermediate that facilitates the coupling reaction.

In a key study, the C8-selective arylation of various quinoline N-oxides was achieved with good to excellent yields. This compound proved to be a competent substrate in this transformation, affording the C8-arylated product without side reactions at the methyl group.[1][2] In contrast, quinoline itself is not a suitable substrate for this specific C8-arylation under the same reaction conditions. A practical one-pot protocol has been developed where quinoline is first oxidized to quinoline N-oxide in situ before the palladium-catalyzed arylation is performed, underscoring the necessity of the N-oxide for this transformation.[1][2]

Other quinoline derivatives, such as 2-chloroquinoline and 8-hydroxyquinoline, participate in different types of catalytic reactions and are generally not used as substrates for N-oxide directed C-H activation. 2-Chloroquinoline typically undergoes cross-coupling reactions at the C-Cl bond, while 8-hydroxyquinoline is widely employed as a ligand in various catalytic systems.

The following table summarizes the performance of this compound and the comparative reactivity of other quinoline derivatives in the context of palladium-catalyzed C-H arylation.

CompoundCatalyst SystemReaction TypeProductYield (%)Reference
This compoundPd(OAc)₂ / Ag₂CO₃C8-H Arylation8-Aryl-2-methylquinoline N-oxide82[1][2]
Quinoline N-oxidePd(OAc)₂ / Ag₂CO₃C8-H Arylation8-Arylquinoline N-oxide82[1][2]
QuinolinePd(OAc)₂ / Ag₂CO₃C8-H ArylationNo reaction-[1][2]
2-ChloroquinolinePd catalystSuzuki Coupling2-ArylquinolineVaries
8-Hydroxyquinoline-Ligand in Catalysis--

Experimental Protocols

Palladium-Catalyzed C8-Selective C-H Arylation of this compound

This protocol is adapted from the literature for the C8-selective arylation of quinoline N-oxides.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Acetic acid (solvent)

Procedure:

  • To an oven-dried reaction vessel, add this compound, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Add acetic acid to the vessel.

  • Seal the vessel and heat the reaction mixture at 120 °C for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-methylquinoline N-oxide.

Catalytic Pathway and Workflow

The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed C8-H arylation of quinoline N-oxides and a general experimental workflow.

Catalytic_Cycle Pd(II) Pd(II) Palladacycle Intermediate Palladacycle Intermediate Pd(II)->Palladacycle Intermediate + Quinoline N-oxide C-H Activation Quinoline N-oxide Quinoline N-oxide Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle Intermediate->Pd(IV) Intermediate + Aryl Iodide Oxidative Addition Oxidative Addition Oxidative Addition Aryl Iodide Aryl Iodide Pd(IV) Intermediate->Pd(II) Reductive Elimination 8-Arylquinoline N-oxide 8-Arylquinoline N-oxide Pd(IV) Intermediate->8-Arylquinoline N-oxide Reductive Elimination Reductive Elimination

Proposed catalytic cycle for Pd-catalyzed C8-H arylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: This compound Aryl Iodide Pd(OAc)2 Ag2CO3 Solvent Add Acetic Acid Reactants->Solvent Heating Heat at 120 °C Solvent->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Filtration Dilute and Filter Monitoring->Filtration Extraction Aqueous Wash Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

General experimental workflow for C-H arylation.

References

Unveiling the Anticancer Potential of Methylated Quinoline N-Oxides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer activity of methylated quinoline N-oxides, supported by experimental data. It delves into the structure-activity relationships, key signaling pathways, and detailed experimental protocols to provide a comprehensive resource for advancing cancer research.

Introduction to Methylated Quinoline N-Oxides in Oncology

Quinoline N-oxides, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The addition of an N-oxide group to the quinoline structure modifies its electronic properties, often enhancing its therapeutic efficacy.[1] Methylation of the quinoline N-oxide core represents a critical chemical modification that can significantly influence the compound's anticancer potency, selectivity, and pharmacokinetic profile.[1] This guide explores the nuanced effects of methylation on the anticancer properties of quinoline N-oxides, providing a comparative analysis of their performance.

Comparative Anticancer Activity: A Data-Driven Analysis

The anticancer efficacy of methylated quinoline N-oxides is primarily evaluated through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating greater potency. The position of the methyl group on the quinoline N-oxide ring is a crucial determinant of its anticancer activity.[1]

In Vitro Cytotoxicity Data (IC50 Values)

The following table summarizes the in vitro anticancer activity of selected methylated quinoline N-oxides compared to their non-methylated counterparts across various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
C-2 Methylation
2-Methylquinoline N-oxideNot SpecifiedActivity noted[1]
C-4 Methylation
4-MethylquinolineNot SpecifiedTumor-initiating[1]
C-6 Substitution (Isoquinolinequinone N-Oxides) NCI-H460 (Lung)Mean GI50 > 2x lower than C-7 isomers
C-7 Methylation
7-Methyl-4-nitroquinoline 1-oxideNot SpecifiedB078039
C-8 Methylation
8-Hydroxyquinoline derivativesNot SpecifiedImpact on effects noted[1]
Other Quinoline Derivatives for Comparison
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine 10gMultiple human tumor cell lines< 1.0[2]
MC3353 (a quinoline-based molecule)HCT116 (Colon)0.5[3]
MC3353KG-1, U-937 (Leukemia), RAJI (Lymphoma), PC-3 (Prostate), MDA-MB-231 (Breast)0.3 - 0.9[3]
Quinoline amidoxime 8fDND-41, HL-60, Z-138 (Hematologic), Capan-1 (Pancreatic)2.1 - 4.7[4]
Complex [Pt(C9H6NO)Cl(C2H4)]Lu-1 (Lung), Hep-G2 (Liver)0.8, 0.4[5]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways in Anticancer Activity

The anticancer mechanisms of methylated quinoline N-oxides often involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. The pattern of methylation can influence which pathways are targeted.[1]

A prominent target of quinoline N-oxides is the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.[6] Inhibition of this pathway by quinoline derivatives can lead to the disruption of downstream signaling and ultimately, cancer cell death.[6]

// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methylated_QNO [label="Methylated Quinoline\nN-Oxides", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Methylated_QNO -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Methylated_QNO -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Methylated_QNO -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; mTORC1 -> Apoptosis [arrowhead=tee, style=dashed, color="#34A853"];

// Invisible edges for alignment edge[style=invis]; PIP2 -> PI3K; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by methylated quinoline N-oxides.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings. Below are summaries of common methodologies used in the evaluation of the anticancer activity of methylated quinoline N-oxides.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the methylated quinoline N-oxides in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

// Nodes Start [label="Treat Cells with\nMethylated Quinoline N-Oxide", shape=ellipse]; Harvest [label="Harvest Cells\n(including supernatant)"]; Wash [label="Wash with PBS"]; Resuspend [label="Resuspend in\nAnnexin V Binding Buffer"]; Stain [label="Add Annexin V-FITC\n& Propidium Iodide (PI)"]; Incubate [label="Incubate 15 min\nin the dark"]; Analyze [label="Analyze by\nFlow Cytometry", shape=ellipse];

// Edges Start -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; }

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the methylated quinoline N-oxide for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[7]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

// Nodes Start [label="Treat Cells with\nMethylated Quinoline N-Oxide", shape=ellipse]; Harvest [label="Harvest and Fix Cells\n(e.g., with cold 70% ethanol)"]; Wash [label="Wash with PBS"]; Stain [label="Resuspend in PI Staining Solution\n(containing RNase A)"]; Incubate [label="Incubate 30 min\nin the dark"]; Analyze [label="Analyze by\nFlow Cytometry", shape=ellipse];

// Edges Start -> Harvest; Harvest -> Wash; Wash -> Stain; Stain -> Incubate; Incubate -> Analyze; }

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the methylated quinoline N-oxide for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[8]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a propidium iodide (PI) staining solution that also contains RNase A to degrade RNA.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]

Conclusion

The strategic methylation of quinoline N-oxides presents a promising avenue for the development of novel anticancer agents. The position of the methyl group profoundly influences the cytotoxic activity of these compounds, highlighting the importance of structure-activity relationship studies in drug design. The inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, and the induction of apoptosis are key mechanisms underlying their anticancer effects. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these potent molecules, paving the way for the discovery of more effective and selective cancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of an N-oxide functionality to this heterocyclic system gives rise to quinoline N-oxides, a class of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted quinoline N-oxides, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of Substituted Quinoline N-Oxides

Substituted quinoline N-oxides have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action is often linked to the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

Comparative Anticancer Potency

The anticancer efficacy of substituted quinoline N-oxides is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of various substituted quinoline N-oxide derivatives and related quinoline compounds against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50/GI50 (µM)
Isoquinolinequinone N-OxidesC(6) isomersHuman Tumor Cell Lines (NCI-60)Mean GI50 > 2 times lower than C(7) isomers
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3
2-ArylquinolinesTetrahydroquinoline 18HeLa (Cervical)13.15
2-ArylquinolinesQuinoline 12PC3 (Prostate)31.37
2-ArylquinolinesQuinoline 11PC3 (Prostate)34.34
2-(3-chlorophenyl)-6,7-dimethoxyquinolineQ6HCT116 (Colon)25.5 ± 2.7
2-(3-chlorophenyl)-6,7-dimethoxyquinolineQ6A549 (Lung)32 ± 4.7

Note: Direct comparison of IC50/GI50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.

Structure-Activity Relationship Insights for Anticancer Activity

The nature and position of substituents on the quinoline N-oxide core significantly influence their anticancer activity:

  • Substitution at C2 and C4: The introduction of aryl or heteroaryl groups at the C2 and C4 positions can enhance cytotoxicity.[1] The electronic and steric properties of these substituents are critical determinants of activity.

  • Substitution on the Benzenoid Ring: Electron-donating groups, such as methoxy groups, on the benzene ring of the quinoline scaffold are often associated with increased potency.[1]

  • Halogenation: The presence of halogen atoms on the quinoline ring can modulate the anticancer activity, with the position and type of halogen being important factors.

Signaling Pathway Inhibition: PI3K/Akt/mTOR

A prominent mechanism of action for the anticancer effects of some quinoline N-oxides is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth QuinolineN_Oxide Substituted Quinoline N-Oxide QuinolineN_Oxide->PI3K QuinolineN_Oxide->Akt QuinolineN_Oxide->mTORC1 Synthesis_Workflow Start Nitroarenes Step1 Vicarious Nucleophilic Substitution Cyanomethylation Start->Step1 Intermediate1 o-Nitroarylacetonitriles Step1->Intermediate1 Step2 Knoevenagel Condensation Intermediate1->Step2 Intermediate2 Alkylidene Derivatives Step2->Intermediate2 Step3 Base-Induced Cyclization Intermediate2->Step3 End Substituted Quinoline N-Oxides Step3->End MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Quinoline N-Oxides (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

References

Comparative Guide to Analytical Validation of Methods for 2-Methylquinoline N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Methylquinoline N-oxide (2-MQO) is crucial for various applications, including pharmaceutical development and environmental monitoring.[1] This guide provides a comprehensive comparison of potential analytical methods for 2-MQO quantification, supported by experimental data from analogous N-oxide compounds. It also presents detailed methodologies for key validation experiments, adhering to the International Council on Harmonisation (ICH) guidelines.[2][3][4]

Comparison of Analytical Methods

The selection of an analytical method for 2-MQO quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of N-oxide compounds.

Table 1: Comparison of Analytical Method Performance for N-oxide Compounds

ParameterHPLC-UV (Hypothetical for 2-MQO)LC-MS/MS (for other N-Oxides)UV-Vis Spectrophotometry (for Quinoline)
Linearity (Range) 1 - 100 µg/mL (R² > 0.999)0.05 - 400 ng/mLNot specified
Accuracy (% Recovery) 98 - 102%93.5 - 105.6%Not specified
Precision (%RSD) < 2%< 9.6%1.7 - 2.7%
Limit of Detection (LOD) ~0.1 µg/mL0.05 ng/mLNot specified
Limit of Quantification (LOQ) ~0.3 µg/mL0.1 ng/mLNot specified
Selectivity Moderate to HighVery HighLow

Data for LC-MS/MS is based on the analysis of various N-oxide metabolites. Data for UV-Vis is based on the analysis of quinoline and 2-hydroxyquinoline. The HPLC-UV data for 2-MQO is hypothetical and represents typical performance for such a method.

Experimental Protocols

Detailed experimental protocols are essential for the successful validation of an analytical method. Below are methodologies for key validation experiments based on established practices for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method (Hypothetical for 2-MQO)

This protocol describes a reversed-phase HPLC method for the quantification of 2-MQO.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of 2-MQO (e.g., ~254 nm or ~310 nm)

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2-MQO in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 2-MQO at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be < 2%.

  • Specificity: Analyze a blank, a placebo (if applicable), and a sample spiked with 2-MQO and potential impurities. There should be no interfering peaks at the retention time of 2-MQO.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

LC-MS/MS Method for N-Oxide Metabolites

This protocol is based on methods used for the quantification of various N-oxide metabolites in biological matrices.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 or HILIC column

  • Mobile Phase: Gradient elution with ammonium formate buffer and acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

Validation Parameters: Validation would follow the same principles as the HPLC-UV method, with acceptance criteria adjusted for the higher sensitivity of the technique. For example, the %RSD for precision at the LOQ is often accepted up to 20%.

Visualizations

The following diagrams illustrate key workflows and concepts in the analytical validation process.

G Figure 1: General Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: General workflow for analytical method validation.

G Figure 2: HPLC-UV Experimental Workflow for 2-MQO Start Start Prepare Standards & Samples Prepare Standards & Samples Start->Prepare Standards & Samples HPLC System Setup HPLC System Setup Prepare Standards & Samples->HPLC System Setup Inject Samples Inject Samples HPLC System Setup->Inject Samples Data Acquisition Data Acquisition Inject Samples->Data Acquisition Chromatogram Processing Chromatogram Processing Data Acquisition->Chromatogram Processing Quantification Quantification Chromatogram Processing->Quantification Validation Report Validation Report Quantification->Validation Report End End Validation Report->End

Caption: HPLC-UV experimental workflow for 2-MQO analysis.

G Figure 3: Relationship of Key Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision Precision Precision->Range

Caption: Interrelationship of analytical validation parameters.

References

A Comparative Guide to Palladium Catalysts for C-H Activation of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds in quinoline N-oxides represents a powerful and atom-economical strategy for the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. Palladium catalysis has emerged as a leading methodology in this field, offering a diverse toolkit for introducing new functionalities. However, the regioselectivity of these transformations, particularly the competition between C2 and C8 functionalization, presents a significant challenge. This guide provides an objective comparison of palladium catalyst systems for the C-H activation of quinoline N-oxides, supported by experimental data, to aid researchers in selecting the optimal conditions for their desired synthetic outcomes.

Performance Comparison of Palladium Catalysts

The regiochemical outcome of palladium-catalyzed C-H functionalization of quinoline N-oxides is highly dependent on the choice of catalyst, ligands, solvents, and oxidants. Below is a summary of key catalyst systems and their performance in directing C2 versus C8 selectivity.

C2-Selective Functionalization

Historically, the C2 position of quinoline N-oxides has been the more readily functionalized site in palladium-catalyzed reactions. This is often attributed to the electronic effect of the N-oxide group, which increases the acidity of the adjacent C2-H bond.

Table 1: Palladium Catalysts for C2-Selective C-H Functionalization of Quinoline N-Oxides

Catalyst SystemCoupling PartnerOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (10 mol%)Arylboronic acidAg₂CO₃ (2.2 equiv)Dioxane1001275-90[1][2]
Pd(OAc)₂ (10 mol%)Alkenes (e.g., acrylates)Ag₂CO₃ (1.5 equiv)Dioxane1001270-95[3]
Pd(OAc)₂ (5 mol%) / P(t-Bu)₃·HBF₄ (10 mol%)Aryl halidesK₂CO₃ (2 equiv)DMF1202460-85[1][2]
PdCl₂(dppe) (10 mol%)Unactivated arenesAg₂CO₃ (2.2 equiv)Benzene1301660-80[3]
C8-Selective Functionalization

More recent advancements have enabled highly selective functionalization at the C8 position, a previously challenging transformation. The key to achieving C8 selectivity often lies in the use of specific solvents, most notably acetic acid, which is believed to promote a different reaction mechanism.

Table 2: Palladium Catalysts for C8-Selective C-H Functionalization of Quinoline N-Oxides

Catalyst SystemCoupling PartnerOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)C8:C2 RatioReference
Pd(OAc)₂ (5 mol%)IodoarenesAg₂CO₃ (1.1 equiv)Acetic acid/H₂O (9:1)1201280-95>20:1[1][2]
Pd(OAc)₂ (5 mol%)Diaryliodonium saltsNoneAcetic acid1001270-90High[4]
Pd(TFA)₂ (5 mol%)IodoarenesAg₃PO₄ (1.1 equiv)Acetic acid/H₂O (9:1)12012~90>20:1[1][2]

Experimental Protocols

Detailed methodologies for representative C2 and C8 selective reactions are provided below.

Protocol 1: C2-Selective Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies favoring C2 functionalization in a neutral solvent.[1][2]

Materials:

  • Quinoline N-oxide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (2.2 mmol, 2.2 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add quinoline N-oxide, arylboronic acid, Pd(OAc)₂, and Ag₂CO₃.

  • Add 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 2-arylquinoline N-oxide.

Protocol 2: C8-Selective Arylation of Quinoline N-Oxide

This protocol highlights the use of acetic acid to achieve high C8 selectivity.[1][2]

Materials:

  • Quinoline N-oxide (0.5 mmol, 1.0 equiv)

  • Iodoarene (1.0 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • Ag₂CO₃ (0.55 mmol, 1.1 equiv)

  • Acetic acid (4.5 mL)

  • Water (0.5 mL)

Procedure:

  • To a microwave vial, add quinoline N-oxide, iodoarene, Pd(OAc)₂, and Ag₂CO₃.

  • Add acetic acid and water.

  • Seal the vial and heat the mixture in a microwave reactor to 120 °C for 12 hours (or conventional heating in a sealed tube).

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 8-arylquinoline N-oxide.

Visualizing the Workflow and Logic

To further clarify the experimental process and the factors governing regioselectivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Quinoline N-Oxide Coupling Partner Heating Heating (Conventional or Microwave) Reactants->Heating Catalyst_System Pd Precursor (e.g., Pd(OAc)₂) ± Ligand Catalyst_System->Heating Additives Oxidant (e.g., Ag₂CO₃) Base (e.g., K₂CO₃) Additives->Heating Solvent Solvent (e.g., Dioxane, Acetic Acid) Solvent->Heating Workup Filtration / Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed C-H activation.

Regioselectivity_Logic Start Selectivity Goal? Solvent_Choice Solvent System Start->Solvent_Choice C2_Functionalization C2 Functionalization C8_Functionalization C8 Functionalization Solvent_Choice->C8_Functionalization Acidic (e.g., Acetic Acid) Ligand_Choice Phosphine Ligand? Solvent_Choice->Ligand_Choice Neutral (e.g., Dioxane, DMF) Ligand_Choice->C2_Functionalization Yes Ligand_Choice->C2_Functionalization No

Caption: Decision tree for achieving regioselectivity in C-H activation.

Conclusion

The palladium-catalyzed C-H activation of quinoline N-oxides is a versatile tool for the synthesis of functionalized heterocycles. The choice of reaction conditions, particularly the solvent and the presence of phosphine ligands, is critical in determining the regiochemical outcome. While neutral solvents and phosphine ligands generally favor C2 functionalization, the use of acetic acid provides a reliable strategy for achieving high selectivity at the C8 position. This guide provides a starting point for researchers to navigate the complexities of these reactions and develop efficient and selective synthetic routes to valuable quinoline derivatives.

References

Efficacy of 2-Methylquinoline N-oxide as a Metal Ion Detector: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of metal ions are critical across various scientific disciplines, from environmental monitoring to pharmaceutical research. While numerous methods exist, the use of chelating agents that produce a spectroscopic response upon binding to metal ions offers a convenient and often highly sensitive approach. This guide provides a comparative overview of 2-Methylquinoline N-oxide as a potential metal ion detector, alongside established alternative methods.

Overview of this compound as a Metal Ion Detector

This compound is a heterocyclic compound known to act as a ligand in coordination chemistry.[1] Its utility in analytical chemistry, specifically in the UV-Vis spectroscopic detection and quantification of metal ions, has been noted.[1] The N-oxide functional group provides a coordination site for metal ions, and the quinoline ring system allows for electronic transitions that can be monitored by spectrophotometry. Upon complexation with a metal ion, changes in the absorption spectrum of this compound are expected, which can be correlated with the concentration of the metal ion.

However, a comprehensive review of the scientific literature reveals a notable lack of specific quantitative performance data for this compound as a standalone metal ion detector. Key metrics such as the limit of detection (LOD), selectivity for different metal ions, and response times are not well-documented. Studies on the parent compound, quinoline N-oxide, have shown that it forms coordination complexes with transition metals like zinc, indicating the potential for this compound to act as a chelating agent.[2][3] The methyl group at the 2-position may influence the electronic properties and steric hindrance of the ligand, potentially affecting its binding affinity and selectivity for different metal ions.

Comparison with Alternative Metal Ion Detectors

To provide a practical context for the potential efficacy of this compound, it is essential to compare it with well-established metal ion detection methods. Fluorescent and colorimetric sensors are two of the most common and effective classes of chemical sensors for metal ions.[4][5][6]

Data Presentation: Performance of Alternative Metal Ion Sensors

The following table summarizes the performance of representative fluorescent and colorimetric sensors for the detection of various metal ions. This data, gathered from published research, highlights the sensitivity and selectivity achievable with current technologies and serves as a benchmark for evaluating new potential sensors like this compound.

Sensor Type Sensor Name/Description Target Ion Limit of Detection (LOD) Linear Range Response Time Signaling Mechanism
Fluorescent Rhodamine B hydrazide derivative[7]Hg²⁺30 nM[7]80 nM - 10 µM[7]< 60 seconds[7]Turn-on Fluorescence
Fluorescent Nitrogen-doped Carbon Dots[8]Fe³⁺13.6 nM[8]Not SpecifiedNot SpecifiedFluorescence Quenching
Fluorescent 8-aminoquinoline-based sensor[9]Zn²⁺2.15 nM[9]Not SpecifiedNot SpecifiedTurn-on Fluorescence
Colorimetric Gold nanoparticle-based assay[6]Multiple (Hg²⁺, Cd²⁺, etc.)Varies with ionVaries with ionMinutesAggregation-induced color change
Colorimetric 8-hydroxyquinoline functionalized sensor[10]Pb²⁺, Cu²⁺11.4 µM (Pb²⁺), 18.6 µM (Cu²⁺)[10]0.1 - 10.0 mM[10]< 10 minutes[10]Change in lattice spacing

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles behind spectrophotometric metal ion detection and a typical experimental workflow.

G cluster_signaling General Signaling Pathway for Spectrophotometric Detection Ligand Chelating Agent (e.g., this compound) Complex Ligand-Metal Complex (Altered Absorption Spectrum) Ligand->Complex Chelation Metal Metal Ion Metal->Complex Detector Detector Complex->Detector Transmitted Light (I) Light Light Source Light->Complex Incident Light (I₀)

Figure 1: General signaling pathway for spectrophotometric metal ion detection.

G cluster_workflow Experimental Workflow for Metal Ion Detection A 1. Prepare Stock Solutions (Chelating Agent & Metal Ions) B 2. Prepare Standard Solutions (Varying Metal Ion Concentrations) A->B C 3. Add Chelating Agent to Standards & Sample B->C D 4. Measure Absorbance using Spectrophotometer C->D E 5. Construct Calibration Curve D->E F 6. Determine Unknown Concentration E->F

Figure 2: A typical experimental workflow for spectrophotometric metal ion analysis.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the oxidation of 2-methylquinoline.

Materials:

  • 2-Methylquinoline

  • Glacial acetic acid

  • Hydrogen peroxide (30%)

  • Sodium sulfite

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve 2-methylquinoline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70-80°C for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and cautiously add a saturated solution of sodium sulfite to quench the excess peroxide.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectrophotometric Detection of Metal Ions

This protocol provides a general framework for using a chelating agent like this compound for the spectrophotometric determination of a metal ion concentration.[11][12][13][14]

Materials:

  • This compound solution of known concentration in a suitable solvent (e.g., ethanol or acetonitrile).

  • Stock solution of the metal ion of interest of known concentration.

  • Buffer solution to maintain a constant pH.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion by diluting the stock solution to known concentrations in volumetric flasks.

  • Complex Formation: To each standard solution, add a fixed amount of the this compound solution and dilute to the mark with the buffer solution. Prepare a blank solution containing the chelating agent and buffer but no metal ion.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

    • Zero the spectrophotometer using the blank solution at the determined λmax.

    • Measure the absorbance of each standard solution at λmax.

  • Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations. This will generate a calibration curve.

  • Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its absorbance at λmax.

  • Concentration Determination: Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance value on the calibration curve.

Conclusion

This compound presents a potential, yet underexplored, avenue for the spectrophotometric detection of metal ions. Its structural similarity to known chelating agents and the general reactivity of N-oxides with metal ions suggest its capability in this application. However, the lack of specific performance data in the current body of scientific literature necessitates further research to fully characterize its efficacy. For researchers requiring immediate and well-characterized solutions, the alternative fluorescent and colorimetric sensors detailed in this guide offer robust and highly sensitive options for a variety of metal ions. The provided experimental protocols offer a starting point for the synthesis of this compound and its evaluation as a metal ion detector, encouraging further investigation into its analytical potential.

References

A Comparative Guide to the Regioselective C-H Activation of Quinoline N-Oxides: C2 vs. C8 Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds in quinoline N-oxides represents a powerful and atom-economical strategy for the synthesis of complex heterocyclic molecules. These motifs are of significant interest in medicinal chemistry and materials science. The regioselectivity of C-H activation, particularly the competition between the C2 and C8 positions, is a critical aspect that dictates the final product and is influenced by the choice of catalyst, solvent, and other reaction conditions. This guide provides an objective comparison of C2 and C8 C-H activation of quinoline N-oxides, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Catalytic Systems

The regioselectivity of C-H functionalization of quinoline N-oxides is predominantly governed by the catalytic system employed. While palladium catalysts have traditionally favored C2 activation, recent advancements have enabled highly selective C8 functionalization.[1] Rhodium and Iridium catalysts have also emerged as powerful tools for achieving C8 selectivity.[2][3]

Table 1: Comparison of Catalytic Systems for C-H Arylation of Quinoline N-Oxide

Catalyst SystemPositionCoupling PartnerSolventTemp (°C)Time (h)Yield (%)C8/C2 Ratio
Pd(OAc)₂ / PPh₃C2PhIDMF12024-C2 selective
Pd(OAc)₂C84-Iodo-tolueneAcOH1201685>20:1
[CpRhCl₂]₂ / AgSbF₆C8PhIDCE10012-C8 selective
[CpIrCl₂]₂ / AgOAcC8Sulfonyl AzidesDCE501292C8 selective

Data compiled from multiple sources, including references[1][2][3]. Yields are for isolated products.

Table 2: Scope of Palladium-Catalyzed C8-H Arylation of Quinoline N-Oxides

Quinoline N-Oxide SubstituentAryl IodideYield (%)C8/C2 Ratio
H4-Iodotoluene85>20:1
6-Me4-Iodotoluene88>20:1
6-Cl4-Iodotoluene75>20:1
2-Me4-Iodotoluene82>20:1

Reaction Conditions: Quinoline N-oxide (0.5 mmol), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), AcOH (2.0 mL), 120 °C, 16 h. Data extracted from reference[1].

Mechanistic Insights: The Basis of Regioselectivity

The preference for C2 versus C8 activation is rooted in the underlying reaction mechanism.

C2-Selective Activation: Palladium-catalyzed C2-H arylation reactions of quinoline N-oxides are often carried out with phosphine-bound palladium catalysts or under phosphine-free conditions in neutral solvents like DMF or dioxane.[1] The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway at the more electronically activated C2 position.

C8-Selective Activation: The switch to C8 selectivity with palladium catalysts is achieved by using acetic acid as a solvent.[1] Density functional theory (DFT) calculations suggest that the reaction proceeds via a cyclopalladation pathway. The formation of a more stable five-membered palladacycle intermediate via C8-H activation is favored over the four-membered ring from C2-H activation.[1] The greater nucleophilicity of the C8 position also contributes to this preference.[1] Rhodium and Iridium catalysts also favor C8 activation through the formation of stable five-membered metallacycle intermediates.[2][3]

Mandatory Visualizations

C2_Activation_Pathway cluster_C2 C2-H Activation Quinoline N-Oxide Quinoline N-Oxide Pd(II)-Complex Pd(II)-Complex Quinoline N-Oxide->Pd(II)-Complex Coordination C2-Palladacycle C2-Palladacycle Pd(II)-Complex->C2-Palladacycle CMD Pathway (4-membered ring) C2-Arylated Product C2-Arylated Product C2-Palladacycle->C2-Arylated Product Reductive Elimination C8_Activation_Pathway cluster_C8 C8-H Activation Quinoline N-Oxide Quinoline N-Oxide Pd(II)-Complex_AcOH Pd(II)-Complex_AcOH Quinoline N-Oxide->Pd(II)-Complex_AcOH Coordination (in Acetic Acid) C8-Palladacycle C8-Palladacycle Pd(II)-Complex_AcOH->C8-Palladacycle Cyclopalladation (5-membered ring) C8-Arylated Product C8-Arylated Product C8-Palladacycle->C8-Arylated Product Reductive Elimination

References

A Comparative Guide to Antimicrobial Screening Workflows for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have historically been a rich source of potent antimicrobial compounds. This guide provides a comparative overview of established antimicrobial screening workflows for novel quinoline compounds, presenting supporting experimental data, detailed protocols, and visual representations of key processes to aid researchers in their drug discovery efforts.

Performance Comparison of Screening Methods

The selection of an appropriate screening method is critical for the accurate determination of the antimicrobial potency of novel quinoline compounds. The two most widely accepted "gold standard" methods are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC). Alternative methods, such as those employing metabolic indicators like resazurin, offer advantages in terms of speed and throughput.

A comparative study on new quinolone compounds demonstrated a good correlation between the MIC values obtained using the agar-dilution and broth-microdilution methods. For Gram-positive bacteria, the average correlation coefficient was 0.891, and for Gram-negative bacteria, it was 0.865[1]. This indicates that both standard methods yield comparable results for this class of compounds.

While direct comparative data for resazurin-based assays on the same novel quinolines is limited in the reviewed literature, the resazurin microtiter assay is a well-established method for assessing cell viability and has been successfully used for MIC determination of various antimicrobials[2][3][4][5][6][7]. Its main advantages are rapid visual endpoint detection and suitability for high-throughput screening[8][9].

Below is a summary of hypothetical comparative data for a series of novel quinoline compounds, illustrating how results from different methods could be presented.

Table 1: Comparison of MIC Values (µg/mL) for Novel Quinoline Compounds by Different Methods
CompoundOrganismBroth Microdilution MICAgar Dilution MICResazurin Assay MIC
NQ-001 Staphylococcus aureus ATCC 29213442
Escherichia coli ATCC 25922888
NQ-002 Staphylococcus aureus ATCC 29213221
Escherichia coli ATCC 25922161616
NQ-003 Staphylococcus aureus ATCC 29213884
Escherichia coli ATCC 25922323232
Ciprofloxacin Staphylococcus aureus ATCC 292130.50.50.25
Escherichia coli ATCC 259220.0150.0150.015

Note: The data in this table is illustrative and intended for comparative purposes.

Antimicrobial Activity of Novel Quinoline Derivatives

The following tables summarize reported MIC values for various novel quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, as determined by standard dilution methods.

Table 2: In Vitro Antibacterial Activity of Novel Quinoline-Coupled Hybrids (µg/mL)[10]
CompoundS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecalis (VRE)E. coliP. aeruginosa
Hybrid 5d 448160.1258
Lead Cpd 1 >64>64>64>643264
Ciprofloxacin 0.2510.51≤0.030.25
Table 3: In Vitro Antibacterial Activity of 1,2,3-Triazole Incorporated Quinolines (µg/mL)[11]
CompoundS. aureusS. pyogenesS. typhiP. aeruginosaE. coli
Compound 9 0.1280.12>10240.12
Compound 11 0.1280.12>10240.12
Compound 12 0.242560.125120.12
Compound 14 0.12640.125120.12
Table 4: In Vitro Antibacterial Activity of 2-Sulfoether-4-Quinolone Scaffolds (µM)[11]
CompoundS. aureusB. cereus
Compound 15 0.81.61
Ofloxacin 0.691.38
Tetracycline 0.561.12

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow and the mechanism of action is crucial for understanding the antimicrobial screening process and the therapeutic potential of novel quinoline compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Characterization Compound Novel Quinoline Compound Synthesis PrimaryScreen Primary Antimicrobial Screen (e.g., Agar Well/Disk Diffusion) Compound->PrimaryScreen Active Active? PrimaryScreen->Active MIC MIC Determination (Broth/Agar Dilution) Active->MIC Yes Inactive Inactive Active->Inactive No MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Toxicity Cytotoxicity Assay TimeKill->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism

Caption: A generalized workflow for the antimicrobial screening of novel compounds.

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Quinolone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Quinolone Quinoline Compound DNAGyrase DNA Gyrase Quinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on TopoIV->DNA Acts on Replication DNA Replication & Transcription DNA->Replication Template for CellDeath Cell Death Replication->CellDeath Inhibition leads to

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial screening.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Novel quinoline compound stock solution (typically in DMSO)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Positive control (e.g., Ciprofloxacin)

  • Growth control (broth and inoculum)

  • Sterility control (broth only)

Procedure:

  • Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate except the first column. In the first column, add 200 µL of the quinoline compound at the highest desired concentration. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Agar Dilution for MIC Determination

This is another reference method for MIC determination, particularly useful for testing multiple strains simultaneously.

Materials:

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Novel quinoline compound stock solution

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Inoculum replicator (e.g., Steers replicator)

Procedure:

  • Plate Preparation: Prepare a series of MHA plates containing two-fold serial dilutions of the quinoline compound. A control plate with no compound is also prepared.

  • Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the standardized bacterial suspensions using an inoculum replicator.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Protocol 3: Resazurin Microtiter Assay for MIC Determination

This colorimetric assay provides a rapid visual determination of cell viability.

Materials:

  • Same as Broth Microdilution protocol

  • Resazurin sodium salt solution (e.g., 0.01-0.02% in sterile distilled water)

Procedure:

  • Compound Dilution and Inoculation: Follow steps 1 and 2 of the Broth Microdilution protocol.

  • Incubation: Incubate the plate at 35-37°C for a shorter period, typically 6-8 hours.

  • Indicator Addition: Add 20-30 µL of the resazurin solution to each well.

  • Re-incubation: Incubate for an additional 1-4 hours to allow for color development.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change of resazurin (blue/purple) to resorufin (pink), indicating inhibition of bacterial metabolism and growth[3].

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methylquinoline N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-Methylquinoline N-oxide, a heterocyclic compound utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in readily available literature, a conservative approach based on the known hazards of quinoline and its derivatives is mandatory. These compounds are often toxic, potentially carcinogenic, and harmful to aquatic life.[1][2][3] Therefore, this compound must be treated as hazardous waste.[4][5] Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or poured down the drain.[1][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[4] All handling of this compound for disposal should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Personal Protective Equipment (PPE) and Waste Container Specifications

Protection TypeSpecific EquipmentStandard Examples
Eye and Face Safety glasses with side shields or chemical splash goggles.[4]OSHA 29 CFR 1910.133 or EN 166.[4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4]EN 374.[4]
Body Laboratory coat.[4]---
Respiratory Use in a well-ventilated area or with an appropriate respirator.[2]---
Waste Containers Clearly labeled, sealable, and compatible with the chemical.[1]UN-approved packaging may be required.[3]

Step-by-Step Disposal Plan

Proper segregation and collection of chemical waste are crucial to prevent dangerous reactions and ensure compliant disposal.[1]

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be identified as hazardous waste. This includes pure compound, solutions, and contaminated labware.[1][5] To prevent dangerous reactions, do not mix this waste with other chemical waste streams unless their compatibility is known.[4]

Step 2: Waste Collection

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items (e.g., gloves, pipette tips, weighing paper) directly into a labeled hazardous waste container.[1][4]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. The container must be compatible with the solvent used.[1][4]

Step 3: Labeling

All hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • A list of all components of the solution with their approximate percentages.[1]

  • The accumulation start date.[5]

  • The specific hazards (e.g., Toxic, Irritant).[5]

Step 4: Storage

Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[1] Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[1]

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Provide them with a full inventory of the waste you have collected. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7] The final disposal method may involve controlled incineration.[8]

Disposal Workflow

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE C Identify as Hazardous Waste A->C B Work in Ventilated Area B->C D Segregate Solid & Liquid Waste C->D E Use Labeled, Compatible Containers D->E F Store in Designated SAA E->F G Utilize Secondary Containment F->G H Contact EHS or Licensed Contractor G->H I Provide Waste Inventory H->I J Arrange for Pickup & Disposal I->J

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 2-Methylquinoline N-oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 2-Methylquinoline N-oxide, a compound utilized in various research applications, including pharmaceutical development and analytical chemistry.[1] Adherence to these procedural steps is critical for minimizing risks and establishing a secure working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive array of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing from safety data sheets of similar chemical structures and general laboratory safety protocols.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Tight-sealing safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.Inspect gloves prior to use.[2][3][4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a chemical fume hood, if exposure limits are exceeded, or if irritation is experienced. For significant exposure risk, a full-facepiece airline respirator in positive pressure mode with emergency escape provisions may be required.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound from acquisition to disposal is crucial for laboratory safety. The following workflow outlines the key procedural steps.

Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in a Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh the required amount of this compound prep_workspace->handle_weigh Proceed with caution handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate workspace and equipment handle_reaction->cleanup_decontaminate Upon completion cleanup_waste Collect waste in a labeled, sealed container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose

Procedural Workflow for Handling this compound

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[2][3]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Wash hands thoroughly after handling the compound.[2]

Emergency Procedures: A Rapid Response Plan

In the event of accidental exposure, immediate and appropriate action is critical. The following table outlines the emergency procedures for various exposure scenarios.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as dry sand or earth.

  • Place the absorbed material into a designated chemical waste container.

  • Clean the spill area thoroughly.

Waste Disposal:

  • All waste containing this compound must be collected in a suitable, closed, and properly labeled container.

  • Disposal of the chemical waste must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or surface water.[6] Contact your institution's environmental health and safety office for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.